1,2-Epoxy-9-decene
説明
Structure
3D Structure
特性
IUPAC Name |
2-oct-7-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHJHKCOZGQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006337 | |
| Record name | 2-(Oct-7-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85721-25-1 | |
| Record name | 1,2-Epoxy-9-decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Octenyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Oct-7-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-7-enyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (7-OCTENYL)OXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A752E1N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Characterization of 1,2-Epoxy-9-decene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 1,2-Epoxy-9-decene, a bifunctional molecule featuring both an epoxide and a terminal alkene. This unique structure makes it a valuable building block in various fields, including polymer chemistry, materials science, and bioconjugation. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, presenting data in a structured format for ease of reference. Detailed experimental methodologies and visual diagrams of reaction pathways are provided to facilitate its use in research and development.
Physicochemical Properties
This compound is a colorless liquid at room temperature. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 85721-25-1 | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Boiling Point | 199.8 °C | [1] |
| Density | 0.842 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.442 |
Synthesis of this compound
The most common method for the synthesis of this compound is the selective epoxidation of one of the double bonds of 1,9-decadiene. The terminal double bonds are more sterically accessible and therefore more reactive towards epoxidation than internal double bonds. A widely used oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2][3]
Experimental Protocol: Epoxidation of 1,9-Decadiene with m-CPBA
Materials:
-
1,9-Decadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,9-decadiene in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of m-CPBA in DCM to the cooled solution of 1,9-decadiene. The slow addition is crucial to control the exothermic reaction and to minimize the formation of the di-epoxide.
-
Allow the reaction mixture to stir at 0 °C for several hours and then warm to room temperature, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.0 | m | 2H | -CH=CH ₂ |
| ~2.9 | m | 1H | Epoxide CH |
| ~2.7 | m | 1H | Epoxide CH₂ |
| ~2.4 | m | 1H | Epoxide CH₂ |
| ~2.0 | m | 2H | -CH₂-CH=CH₂ |
| ~1.5 | m | 2H | -CH₂- |
| ~1.4 | m | 6H | -(CH₂)₃- |
¹³C NMR Spectral Data (CDCl₃): [4]
| Chemical Shift (δ) ppm | Assignment |
| ~139 | C H=CH₂ |
| ~114 | CH=C H₂ |
| ~52 | Epoxide C H |
| ~47 | Epoxide C H₂ |
| ~34 | -C H₂-CH=CH₂ |
| ~32 | -C H₂- |
| ~29 | -(C H₂)₃- |
| ~26 | -C H₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the epoxide ring and the terminal alkene.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3080 | C-H (alkene) | Stretching |
| ~2920, ~2850 | C-H (alkane) | Stretching |
| ~1640 | C=C | Stretching |
| ~1250 | C-O (epoxide) | Asymmetric stretching |
| ~910, ~830 | C-O-C (epoxide) | Ring breathing |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular ion) |
| 123 | [M - CH₂CH=CH₂]⁺ |
| 97 | [M - C₄H₇O]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Reactivity and Applications
The bifunctional nature of this compound allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.
Dendrimer Synthesis
This compound can be used in the divergent synthesis of dendrimers. The epoxide ring readily undergoes nucleophilic ring-opening with amines, such as those on the surface of poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimers.[5] This reaction allows for the functionalization of the dendrimer surface, introducing long aliphatic chains with a terminal double bond.
Experimental Protocol: Functionalization of a PAMAM Dendrimer
-
Dissolve the PAMAM dendrimer in a suitable solvent like methanol.
-
Add a stoichiometric excess of this compound to the dendrimer solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by NMR spectroscopy to confirm the ring-opening of the epoxide.
-
Remove the excess this compound and solvent under reduced pressure.
-
The resulting functionalized dendrimer can be purified by dialysis or size exclusion chromatography.
Surface Modification of Semiconductors
This compound is utilized in a two-step process to covalently attach biomolecules to semiconductor surfaces, such as silicon.[] The first step involves the hydrosilylation of the terminal alkene onto a hydrogen-terminated silicon surface. In the second step, the epoxide ring serves as a reactive handle for the immobilization of biomolecules containing nucleophilic groups (e.g., amines or thiols).
Experimental Protocol: Surface Modification of Silicon
-
Prepare a hydrogen-terminated silicon (Si-H) surface by etching a silicon wafer with hydrofluoric acid (HF).
-
Immerse the Si-H wafer in a solution of this compound in a non-polar solvent.
-
Initiate the hydrosilylation reaction by either UV irradiation or thermal activation.
-
After the reaction, rinse the wafer thoroughly with solvent to remove any unreacted this compound.
-
The epoxide-functionalized silicon surface is now ready for reaction with a biomolecule. Immerse the wafer in a solution of the biomolecule (e.g., a protein in a suitable buffer) and allow it to react for several hours.
-
Rinse the wafer to remove any non-covalently bound biomolecules.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical compound with a unique bifunctional structure that enables a wide range of applications in materials science and biotechnology. This guide has provided a detailed characterization of its properties, synthesis, and reactivity, offering valuable information for researchers and developers working in these fields. The provided experimental protocols and reaction diagrams serve as a practical resource for the successful application of this compound in innovative research and development projects.
References
"physical properties of (7-Octenyl)oxirane"
An In-depth Technical Guide to the Physical Properties of (7-Octenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (7-Octenyl)oxirane. The information is curated for researchers, scientists, and professionals in drug development who may be working with or investigating this compound. This guide includes quantitative data, detailed experimental protocols for property determination, and visualizations of key chemical principles and workflows.
Chemical Identity
(7-Octenyl)oxirane, also known as 1,2-epoxy-9-decene, is a chemical compound containing both an epoxide and a terminal alkene functional group. This bifunctionality makes it a versatile intermediate in organic synthesis.
| Identifier | Value | Reference |
| Chemical Name | (7-Octenyl)oxirane | |
| Synonyms | This compound | [1] |
| CAS Number | 85721-25-1 | [2][3] |
| Molecular Formula | C₁₀H₁₈O | [2][3][4] |
| Molecular Weight | 154.25 g/mol | [2][3][4] |
| Physical Form | Liquid | [1] |
Physical Properties
The following table summarizes the key physical properties of (7-Octenyl)oxirane that have been reported in the literature.
| Property | Value | Conditions | Reference |
| Density | 0.842 g/mL | 25 °C | [1][5] |
| 0.876 g/cm³ | Not Specified | [2] | |
| Boiling Point | 199.8 °C | Atmospheric Pressure | [2] |
| 80 °C | 15 mmHg | ||
| Refractive Index | 1.442 | 20 °C (D-line) | [1][6] |
| Melting Point | Not Available | ||
| Solubility | Not Quantitatively Determined |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the key physical properties of liquid compounds like (7-Octenyl)oxirane.
Boiling Point Determination (Micro Method)
This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., ignition tube)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid for the bath (e.g., mineral oil)
Procedure:
-
Place a small amount of (7-Octenyl)oxirane into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer.
-
Place the assembly into the Thiele tube or oil bath.
-
Gently heat the apparatus. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[7][8][9]
Density Determination
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a calibrated volumetric flask
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with (7-Octenyl)oxirane, ensuring there are no air bubbles.
-
Place the filled pycnometer in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).
-
Remove the pycnometer from the bath, dry the exterior, and measure its mass.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[10][11]
Refractive Index Measurement
The refractive index is a measure of how much light bends as it passes through the substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Using a dropper, apply a few drops of (7-Octenyl)oxirane onto the lower prism.
-
Close the prisms and circulate water from the constant temperature bath through the instrument to maintain a constant temperature (e.g., 20 °C).
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index from the instrument's scale.[12][13]
Solubility Determination (Qualitative)
This protocol provides a general method for assessing the solubility of a liquid in various solvents.
Apparatus:
-
Test tubes
-
Graduated pipettes or cylinders
-
Vortex mixer or shaker
Procedure:
-
Add a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, diethyl ether) to a test tube.
-
Add a small, measured amount of (7-Octenyl)oxirane (e.g., 0.1 mL) to the solvent.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Observe the mixture for homogeneity. If the liquid has dissolved completely, it is considered soluble. If two distinct layers remain or the mixture is cloudy, it is considered insoluble or sparingly soluble.
-
The process can be repeated with increasing amounts of the solute to estimate the approximate solubility.[14][15]
Chemical Reactivity and Biological Significance
The epoxide ring in (7-Octenyl)oxirane is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a key aspect of its utility in chemical synthesis and also underlies its potential biological activity. Epoxides are known to be alkylating agents that can react with nucleophilic sites in biological macromolecules such as DNA and proteins. This reactivity is the basis for the mutagenic and carcinogenic properties of some epoxides.[16][17] While no specific signaling pathways involving (7-Octenyl)oxirane have been detailed in the literature, its potential for interaction with biological systems warrants careful handling and assessment in any drug development context.
Visualizations
General Nucleophilic Ring-Opening of (7-Octenyl)oxirane
The following diagram illustrates the general mechanism of nucleophilic ring-opening of the oxirane ring, a fundamental reaction for this class of compounds.
References
- 1. This compound 96 85721-25-1 [sigmaaldrich.com]
- 2. This compound | 85721-25-1 | FE06257 | Biosynth [biosynth.com]
- 3. This compound 96 85721-25-1 [sigmaaldrich.com]
- 4. Oxirane, 7-octenyl-, (R)-;137310-67-9 [abichem.com]
- 5. This compound | CAS#:85721-25-1 | Chemsrc [chemsrc.com]
- 6. 85721-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. chymist.com [chymist.com]
- 10. matestlabs.com [matestlabs.com]
- 11. wjec.co.uk [wjec.co.uk]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. davjalandhar.com [davjalandhar.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biocatalytic Synthesis of Enantiopure Epoxides
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure epoxides are indispensable chiral building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their inherent reactivity, coupled with the defined stereochemistry of their vicinal carbon atoms, makes them highly valuable intermediates. Traditional chemical methods for epoxide synthesis often rely on harsh reagents, stoichiometric oxidants, and complex catalyst systems, which can present challenges in terms of safety, environmental impact, and enantioselectivity. Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. This technical guide provides an in-depth overview of the core biocatalytic strategies for producing enantiopure epoxides, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Biocatalytic Strategies
The biocatalytic toolbox for enantiopure epoxide synthesis can be broadly categorized into two main approaches: direct asymmetric epoxidation of prochiral alkenes and kinetic resolution of racemic epoxides.
Direct Asymmetric Epoxidation
This strategy involves the direct introduction of an oxygen atom across the double bond of a prochiral alkene with high stereoselectivity, yielding a single, desired epoxide enantiomer.
Monooxygenases are a class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate. Several types of monooxygenases have been successfully employed for asymmetric epoxidation.
Styrene Monooxygenases (SMOs): SMOs are particularly well-studied for their exceptional ability to catalyze the epoxidation of styrene and its derivatives with high enantioselectivity, typically yielding the (S)-epoxide.[1] These are often two-component flavoproteins, consisting of a reductase (StyB) that regenerates the FAD cofactor using NADH, and an epoxidase (StyA) that performs the oxygenation.[2][3][4]
Alkene and Toluene Monooxygenases: Other monooxygenases, such as those involved in the metabolism of alkenes and toluene, have also demonstrated the ability to perform enantioselective epoxidation on a range of substrates.[2][5][6]
An indirect biocatalytic approach involves the use of lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide.[7][8] This peroxy acid then acts as the oxidizing agent in a non-enzymatic Prilezhaev reaction to epoxidize the alkene.[7][9] This method offers a greener and safer alternative to the direct use of pre-formed peroxy acids.[10][11]
Kinetic Resolution of Racemic Epoxides
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a significantly higher rate than the other, allowing for the separation of the unreacted, enantiopure epoxide from the product.
Epoxide hydrolases (EHs) catalyze the hydrolytic ring-opening of epoxides to form the corresponding vicinal diols.[12] In a kinetic resolution setting, one enantiomer of a racemic epoxide is selectively hydrolyzed, leaving the other enantiomer in high enantiomeric excess.[13][14][15] This method is widely used and can provide both the enantiopure epoxide and the chiral diol, which is also a valuable synthetic intermediate.[16]
Halohydrin dehalogenases are versatile enzymes that can catalyze both the formation of epoxides from halohydrins and the reverse reaction: the ring-opening of epoxides with various nucleophiles.[17][18][19] This latter activity can be exploited for the kinetic resolution of racemic epoxides, where one enantiomer is selectively opened by a nucleophile such as azide, cyanide, or nitrite, leaving the unreacted epoxide in high enantiomeric purity.[17][20]
Data Presentation
The following tables summarize the quantitative data for the different biocatalytic approaches, providing a comparative overview of their performance with various substrates.
Table 1: Asymmetric Epoxidation of Alkenes by Monooxygenases
| Enzyme System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Pseudomonas sp. VLB120 (whole cells) | Styrene | (S)-Styrene oxide | >95 | >99 | [1] |
| Marinobacterium litorale SMO (whole cells) | 4-Chlorostyrene | (S)-4-Chlorostyrene oxide | >99 | >99 | [1][21] |
| Marinobacterium litorale SMO (whole cells) | Allylbenzene | (S)-Allylbenzene oxide | >99 | 95 | [1][21] |
| Toluene-4-monooxygenase (P. mendocina KR1) | 1-Butene | (R)-1,2-Epoxybutane | - | >90 | [5] |
| Toluene monooxygenase (B. cepacia G4) | 1-Pentene | (R)-1,2-Epoxypentane | - | >90 | [6] |
Table 2: Chemoenzymatic Epoxidation of Alkenes using Lipase
| Alkene | Epoxide Yield (%) | Reference |
| 1-Nonene | 99 | [7][8] |
| 1-Decene | 99 | [7][8] |
| Styrene | 85 | [7] |
| Cyclohexene | 75 | [7] |
| 1-Methylcyclohexene | 90 | [7] |
Table 3: Kinetic Resolution of Racemic Epoxides by Epoxide Hydrolases
| Enzyme Source | Substrate | Product (unreacted epoxide) | Conversion (%) | ee (%) of Epoxide | Reference |
| Aspergillus niger (immobilized) | rac-Styrene oxide | (S)-Styrene oxide | ~50 | 99 | [22] |
| Agrobacterium radiobacter | rac-Styrene oxide | (S)-Styrene oxide | ~70 | >95 | [14] |
Table 4: Kinetic Resolution of Racemic Epoxides by Halohydrin Dehalogenases
| Enzyme | Substrate | Nucleophile | Product (unreacted epoxide) | ee (%) of Epoxide | Reference |
| HheC (Agrobacterium radiobacter) | rac-p-Nitrostyrene oxide | Azide | (S)-p-Nitrostyrene oxide | >99 | [17] |
| HheG variant M45F | rac-Cyclohexene oxide | Azide | - | 96 (of product) | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biocatalytic synthesis of enantiopure epoxides.
Whole-Cell Biocatalysis with Styrene Monooxygenase
This protocol is adapted for the epoxidation of styrene using E. coli expressing a styrene monooxygenase.
1. Cell Culture and Induction:
-
Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of E. coli harboring the SMO expression plasmid.
-
Grow the culture at 37°C with shaking (200 rpm) to an optical density at 600 nm (OD600) of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to ensure proper protein folding.
2. Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Resuspend the cells in the same buffer to a desired cell density (e.g., 10 g dry cell weight/L).
-
In a reaction vessel, combine the cell suspension with glucose (for cofactor regeneration, e.g., 1% w/v) and the alkene substrate (e.g., 10 mM styrene, potentially dissolved in a water-miscible co-solvent like DMSO to improve solubility).
-
If a two-phase system is used, add an organic solvent (e.g., n-octane) to dissolve the substrate and extract the product.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure sufficient aeration.
3. Product Extraction and Analysis:
-
After the desired reaction time, extract the epoxide from the reaction mixture with an equal volume of an organic solvent (e.g., ethyl acetate).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analyze the yield and enantiomeric excess of the epoxide using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Kinetic Resolution using Epoxide Hydrolase
This protocol describes a typical kinetic resolution of a racemic epoxide using a purified or crude epoxide hydrolase.
1. Enzyme Preparation:
-
Prepare a solution of the epoxide hydrolase (either a commercially available enzyme or a laboratory-prepared crude cell lysate or purified enzyme) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
2. Kinetic Resolution Reaction:
-
In a temperature-controlled vessel, add the racemic epoxide substrate to the enzyme solution. The substrate may be added directly or as a solution in a water-miscible co-solvent to aid solubility.
-
Stir the reaction mixture at a constant temperature (e.g., 30°C).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the conversion and enantiomeric excess of the remaining epoxide and the formed diol by chiral GC or HPLC.
-
Stop the reaction when the desired conversion (typically close to 50%) and enantiomeric excess are reached. This can be achieved by adding a water-immiscible organic solvent to extract the substrate and product, effectively stopping the enzymatic reaction.
3. Work-up and Purification:
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic and aqueous phases. The unreacted epoxide will be in the organic phase, while the diol product will be more distributed between the two phases.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
The enantioenriched epoxide can be purified by column chromatography.
Chemoenzymatic Epoxidation with Immobilized Lipase
This protocol outlines the in-situ generation of a peroxy acid for alkene epoxidation using Novozym 435.[7]
1. Reaction Setup:
-
In a round-bottom flask, dissolve the alkene substrate (e.g., 1.0 mmol) and a carboxylic acid (e.g., octanoic acid, 1.0 mmol) in a suitable organic solvent (e.g., 10 mL of toluene).
-
Add the immobilized lipase (e.g., Novozym 435, 50 mg).
-
Stir the mixture at a controlled temperature (e.g., 40°C).
2. Reaction Initiation and Progression:
-
Start the reaction by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 2.0 mmol) over a period of time to minimize enzyme deactivation.[24]
-
Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.
3. Product Isolation:
-
After completion of the reaction, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove the carboxylic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude epoxide, which can be further purified by distillation or chromatography.
Analytical Methods for Chiral Epoxide Analysis
Accurate determination of yield and enantiomeric excess is crucial.
Chiral Gas Chromatography (GC):
-
Column: A chiral stationary phase column is required, such as a cyclodextrin-based column (e.g., Chiraldex G-PN).[25]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers. For example, for styrene oxide, an initial temperature of 80°C held for 2 minutes, followed by a ramp of 5°C/min to 150°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[5][26]
Chiral High-Performance Liquid Chromatography (HPLC):
-
Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H) are commonly used.
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol for normal-phase chromatography. The ratio is optimized to achieve good separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: UV detector set at a wavelength where the epoxide absorbs (e.g., 254 nm for aromatic epoxides).[27][28][29][30]
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: Styrene degradation pathway in Pseudomonas putida.[31][32][33][34][35]
Caption: Workflow for lipase-catalyzed chemoenzymatic epoxidation.
Caption: Logical relationship in kinetic resolution of a racemic epoxide.
Industrial Applications and Future Outlook
The biocatalytic synthesis of enantiopure epoxides is not merely an academic exercise; it has found tangible applications in the pharmaceutical industry for the production of key chiral intermediates.[1][4][20][27][36] For instance, the kinetic resolution of racemic epoxides is a key step in the synthesis of beta-blockers and other cardiovascular drugs. The use of whole-cell biocatalysts, which obviates the need for costly enzyme purification and provides in-situ cofactor regeneration, is particularly attractive for industrial-scale processes.[13][21][37]
Future research in this field is directed towards several key areas:
-
Enzyme Discovery and Engineering: Mining novel enzymes from diverse environments and tailoring their properties (e.g., substrate scope, activity, stability, and enantioselectivity) through protein engineering techniques like directed evolution and rational design.
-
Process Optimization: Developing more efficient reactor configurations, such as continuous flow systems and multiphasic reactors, to enhance productivity and simplify downstream processing.[4][22]
-
Enzyme Immobilization: Creating robust and recyclable immobilized biocatalysts to improve operational stability and reduce costs.
-
Cascade Reactions: Designing multi-enzyme cascade reactions to synthesize complex molecules from simple precursors in a one-pot fashion, minimizing intermediate purification steps and improving overall efficiency.
The continued advancement in these areas will further solidify the position of biocatalysis as an indispensable tool for the sustainable and efficient production of enantiopure epoxides, meeting the growing demands of the pharmaceutical and fine chemical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The styrene monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. h2020robox.eu [h2020robox.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient epoxidation of alkenes with hydrogen peroxide, lactone, and lipase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.rug.nl [pure.rug.nl]
- 15. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 16. Synthesis of enantiopure epoxides through biocatalytic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Chemo-enzymatic epoxidation-process options for improving biocatalytic productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. academic.oup.com [academic.oup.com]
- 36. scispace.com [scispace.com]
- 37. researchgate.net [researchgate.net]
Navigating the Stability and Storage of 1,2-Epoxy-9-decene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-Epoxy-9-decene. Understanding the chemical stability of this bifunctional molecule, which contains both a reactive epoxide ring and a terminal double bond, is critical for its effective use in research, development, and manufacturing. This document outlines the key factors influencing its degradation, provides recommended handling and storage protocols, and details experimental approaches for stability assessment.
Core Stability Profile and Recommended Storage
This compound is a combustible liquid that is sensitive to heat and moisture.[1] Like other epoxides, its three-membered ring is strained and susceptible to ring-opening reactions, which are the primary routes of degradation.[2][3] The presence of a terminal double bond also introduces the potential for oxidation and other reactions typical of unsaturated compounds.
Proper storage is paramount to ensure the long-term integrity and purity of this compound. The consensus from various suppliers is to store the compound in a cool, dry, and dark environment.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 0-6°C or 10-25°C | To minimize the rate of potential degradation reactions, such as hydrolysis and polymerization.[4] Some suppliers provide a refrigerated range, while others suggest a cool room temperature. For long-term storage, refrigeration is generally preferable. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the terminal double bond and potential reactions with atmospheric moisture. |
| Light Exposure | Store in the dark | To prevent light-catalyzed degradation. Studies on other epoxides have shown that light exposure can accelerate degradation.[5][6] |
| Container | Tightly sealed, original container | To prevent contamination and exposure to moisture and air.[7] The use of glass containers with Teflon-lined caps is recommended for unsaturated lipids, a related class of compounds.[8] |
| Ventilation | Store in a well-ventilated place | As a combustible liquid, proper ventilation is a key safety measure. |
The shelf life of this compound is generally considered to be at least one to two years when stored under optimal conditions.[9][10] However, it is crucial to monitor the purity of the material over time, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.
Potential Degradation Pathways
The primary degradation pathways for this compound involve the reactive epoxide ring. The terminal double bond is also a potential site for degradation, although it is generally less reactive than the epoxide.
Epoxide Ring Opening
The high ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring opening.[2] This can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of trace amounts of acid, the epoxide oxygen can be protonated, making the ring more susceptible to nucleophilic attack by water. This reaction results in the formation of the corresponding diol, 9-decene-1,2-diol.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a nucleophile (such as a hydroxide ion) can directly attack one of the carbon atoms of the epoxide ring, leading to the formation of the diol.
Polymerization
Epoxides can undergo polymerization, especially in the presence of catalysts or when heated.[1] This can be initiated by both acidic and basic impurities.
Reactions of the Double Bond
The terminal double bond can undergo reactions such as:
-
Oxidation: Exposure to air and light can lead to the formation of various oxidation products, including hydroperoxides.
-
Addition Reactions: The double bond can react with various reagents, although this is generally less of a concern under typical storage conditions compared to the reactivity of the epoxide ring.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should involve subjecting the compound to a range of stress conditions and monitoring its purity and the formation of degradation products over time.
Stress Conditions
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.
-
Humidity: Exposure to high humidity to assess the rate of hydrolysis.
-
Light: Exposure to UV and visible light to evaluate photostability.
-
pH: Storage in acidic and basic solutions to determine the kinetics of acid- and base-catalyzed hydrolysis.
Analytical Methodology
A stability-indicating analytical method is crucial for accurately quantifying the remaining this compound and separating it from any potential degradation products. Gas chromatography (GC) is a suitable technique for this purpose.
Protocol for Stability Testing using Gas Chromatography (GC):
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., hexane, ethyl acetate).
-
For stress studies, incubate aliquots of the stock solution under the desired stress conditions (e.g., in sealed vials at elevated temperatures).
-
At specified time points, withdraw samples, dilute them to an appropriate concentration, and add an internal standard.
-
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5).
-
Injector: Split/splitless injector, with an appropriate injection volume and temperature.
-
Oven Program: A temperature gradient program to ensure good separation of the parent compound from any degradation products.
-
Detector: Flame Ionization Detector (FID) for quantification. Mass Spectrometry (MS) can be used for the identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Caption: Experimental workflow for assessing the stability of this compound.
Handling Precautions
Due to its volatile nature and potential for reactivity, appropriate handling precautions should be observed:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Inert Gas: For transfers and storage of opened containers, purging with an inert gas is recommended to minimize exposure to air and moisture.[8]
By adhering to these storage, handling, and testing guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their applications.
References
- 1. 1,2-Epoxydecane | C10H20O | CID 16993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic chemistry - What makes an epoxide stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 85721-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epoxies.com [epoxies.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. epoxyworks.com [epoxyworks.com]
- 10. youtube.com [youtube.com]
Safety and Handling Precautions for 1,2-Epoxy-9-decene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-Epoxy-9-decene (CAS No. 85721-25-1) is an unsaturated epoxide, a chemical intermediate used in various research and synthesis applications. Its bifunctional nature, containing both an epoxide ring and a terminal alkene, makes it a versatile building block. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety and handling protocols. This guide provides an in-depth overview of the safety precautions, toxicological profile, and emergency procedures associated with this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system.
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |
| Flammable Liquids | 4 | H227: Combustible liquid. |
Signal Word: Danger[1]
Pictograms:
-
Corrosion (GHS05)
-
Exclamation Mark (GHS07)
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior under various experimental conditions and for safe storage and handling.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 212 °C |
| Melting Point | 25 °C |
| Flash Point | 78 °C (172.4 °F) - closed cup[1] |
| Density | 0.842 g/mL at 25 °C |
| Refractive Index | n20/D 1.442 |
Toxicological Information
Skin Irritation
Classification: Causes skin irritation (Category 2).[1]
Experimental Protocol (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion):
The potential for a substance to cause skin irritation is typically assessed using the OECD 404 guideline. This in vivo test involves the application of the test substance to the skin of a suitable animal model, usually the albino rabbit.
-
Animal Model: Healthy young adult albino rabbits are used.
-
Procedure: A single dose of the test substance (typically 0.5 mL for liquids) is applied to a small area of clipped, intact skin (approximately 6 cm²). The area is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.
-
Observation: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours, and up to 14 days if effects persist).
-
Scoring: The severity of the reactions is scored on a numerical scale (0-4 for both erythema and edema). The mean scores for each effect are calculated for all test animals.
-
Classification: The classification of the substance as an irritant is based on the mean scores. A substance is generally considered an irritant if it produces a mean score of ≥ 2.3 but ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals.
Toxicological Data (Surrogate Substance):
Specific OECD 404 data for this compound is not publicly available. However, a study on a structurally related C12-C14 aliphatic glycidyl ether (CAS No. 90529-77-4) conducted according to OECD Guideline 404 on New Zealand White rabbits showed no dermal corrosion or irritation, with a skin irritation score of "0.00" in all tested animals.[2] It is crucial to note that this is data for a different, though structurally similar, compound and should be treated with caution.
Eye Irritation
Classification: Causes serious eye damage (Category 1).[1]
Experimental Protocol (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion):
The potential for a substance to cause eye irritation or serious eye damage is evaluated using the OECD 405 guideline.
-
Animal Model: Healthy young adult albino rabbits are typically used.
-
Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess the reversibility of any effects.[3][4]
-
Scoring: Ocular lesions are scored based on a standardized system. The scores for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) are recorded.
-
Classification: A substance is classified as causing serious eye damage (Category 1) if it produces irreversible effects on the eye or significant tissue damage that is not fully reversible within 21 days.
Respiratory Irritation
Classification: May cause respiratory irritation (Category 3).[1]
Toxicological Information:
Epoxides, particularly volatile ones, can be irritating to the respiratory tract. Inhalation of vapors may lead to symptoms such as coughing, shortness of breath, and inflammation of the respiratory passages. While specific inhalation toxicity studies for this compound are not detailed in publicly available literature, the GHS classification warrants strict control of airborne concentrations.
Experimental Approach (General):
Assessing respiratory irritation often involves exposing animal models to controlled concentrations of the test substance's vapor or aerosol. Endpoints evaluated can include changes in respiratory rate and pattern, as well as histopathological examination of the respiratory tract tissues for signs of inflammation and damage.
Handling and Storage Precautions
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Gloves should be inspected before use and replaced immediately if contaminated or damaged.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of splashing, full-body protection may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mists.
-
Use only in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep away from sources of ignition.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spills and Leaks
-
Small Spills: Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Place in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Prevent further leakage or spillage if safe to do so. Ventilate the area. Contain the spill with an inert material. Collect the spilled material and place it in a designated, labeled container for disposal. Do not allow the material to enter drains or waterways.
Visualized Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key safety and handling workflows for this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: First Aid Response for this compound Exposure.
Conclusion
This compound is a valuable chemical reagent that requires careful handling due to its irritant properties. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and adherence to established safe handling and emergency procedures are paramount to ensure the safety of all laboratory personnel. This guide serves as a comprehensive resource to assist researchers, scientists, and drug development professionals in mitigating the risks associated with the use of this compound.
References
Computational Analysis of 1,2-Epoxy-9-decene Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxy-9-decene is a bifunctional molecule featuring a terminal epoxide ring and a terminal alkene group. This structure makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. The high ring strain and polarity of the epoxide moiety render it susceptible to nucleophilic attack, leading to a variety of ring-opening products. Understanding the reactivity of the epoxide ring is crucial for controlling reaction selectivity and designing novel synthetic pathways.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms, kinetics, and thermodynamics of chemical reactions. This technical guide provides an in-depth overview of the computational approaches used to study the reactivity of terminal epoxides, with a focus on this compound as a representative model. While specific computational data for this compound is not extensively available in the current literature, this guide leverages findings from analogous terminal epoxides to present a comprehensive framework for its theoretical investigation.
Core Concepts in Epoxide Reactivity
The reactivity of epoxides is primarily governed by the mechanism of the ring-opening reaction, which can proceed through either an SN1 or SN2 pathway, often influenced by the reaction conditions (acidic or basic catalysis) and the nature of the nucleophile.
-
Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, forming a more reactive electrophile. The subsequent nucleophilic attack can exhibit SN1-like character, with the development of significant positive charge on the more substituted carbon, or a borderline SN2 mechanism.
-
Base-Catalyzed Ring Opening: In the presence of a strong nucleophile and under basic or neutral conditions, the reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, leading to inversion of stereochemistry at that center.
Computational Methodologies
The computational study of epoxide reactivity involves a combination of quantum mechanical methods to model the electronic structure of the reacting species and to calculate the energetics of the reaction pathways.
Detailed Computational Protocol:
A typical computational workflow for investigating the reactivity of an epoxide like this compound is as follows:
-
Geometry Optimization: The 3D structures of the reactants (epoxide, nucleophile, catalyst), transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Transition State Searching: Various algorithms, such as the Berny optimization algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactants and products on the reaction pathway.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory or larger basis sets.
-
Solvation Modeling: To simulate reactions in solution, implicit solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules can be included in the calculations.
Commonly Employed Theoretical Models:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, and ωB97X-D, are widely used due to their balance of computational cost and accuracy.
-
Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed to describe the atomic orbitals.
Quantitative Data from Analogous Systems
While specific computational data for this compound is scarce, the following table summarizes representative activation energies (ΔE‡) and reaction enthalpies (ΔHrxn) for the ring-opening of a similar terminal epoxide, propylene oxide, under different conditions. These values, obtained from DFT calculations, provide insights into the expected reactivity trends for this compound.
| Reaction Type | Nucleophile | Catalyst | Solvent | ΔE‡ (kcal/mol) | ΔHrxn (kcal/mol) |
| Acid-Catalyzed Hydrolysis (SN2-like) | H2O | H3O+ | Water (PCM) | 15 - 20 | -25 to -30 |
| Acid-Catalyzed Hydrolysis (SN1-like) | H2O | H3O+ | Water (PCM) | 20 - 25 | -25 to -30 |
| Base-Catalyzed Hydrolysis (SN2) | OH- | None | Water (PCM) | 20 - 25 | -30 to -35 |
| Aminolysis (SN2) | NH3 | None | Gas Phase | 25 - 30 | -20 to -25 |
Note: The values presented are approximate ranges derived from computational studies on propylene oxide and are intended for illustrative purposes. Actual values for this compound will vary.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the ring-opening of a terminal epoxide like this compound.
Caption: Acid-Catalyzed Ring Opening of a Terminal Epoxide.
Caption: Base-Catalyzed (SN2) Ring Opening of a Terminal Epoxide.
Experimental Workflow for Computational Studies
The logical flow of a computational investigation into the reactivity of this compound is depicted below.
Caption: A Typical Computational Workflow for Studying Epoxide Reactivity.
Conclusion and Future Directions
Computational studies provide invaluable insights into the reactivity of epoxides like this compound. By employing robust theoretical models and computational protocols, researchers can predict reaction outcomes, understand mechanistic details, and rationally design new synthetic methodologies. While this guide provides a comprehensive overview based on analogous systems, future computational work should focus on generating specific quantitative data for the reactions of this compound with a variety of nucleophiles and under different catalytic conditions. Such studies will further enhance our understanding of this versatile molecule and expand its applications in chemical synthesis and materials science.
Methodological & Application
Applications of 1,2-Epoxy-9-decene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxy-9-decene is a versatile bifunctional monomer possessing both a terminal epoxide ring and a terminal alkene group. This unique structure allows for orthogonal polymerization or modification, making it a valuable building block in polymer chemistry for a variety of applications. The epoxide group can undergo ring-opening polymerization, while the vinyl group can participate in free-radical or other addition polymerizations. This dual reactivity enables the synthesis of polymers with tailored architectures and functionalities. This document outlines key applications and provides detailed experimental protocols for the use of this compound in the synthesis of advanced polymeric materials.
Application Notes
Stabilization of Metallic Nanoparticles
This compound is utilized in the stabilization of highly reactive metallic nanoparticles, such as aluminum nanoparticles (Al NPs). It can be copolymerized with other monomers, like methyl methacrylate (MMA), to form a protective polymer shell around the nanoparticle core.[1] The epoxide ring opens and reacts with the nascent metal surface, initiating polymerization, while the terminal alkene can copolymerize with MMA to create a dense, cross-linked matrix. This hydrophobic barrier effectively prevents oxidation of the metallic core by atmospheric oxygen and water, thereby enhancing the stability and shelf-life of the nanoparticles for energetic applications.[1]
Functionalization of Dendrimers for Biomedical Applications
The epoxide moiety of this compound readily reacts with primary amines on the surface of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, through a ring-opening reaction.[] This allows for the precise tuning of the dendrimer's surface chemistry. By grafting this compound, the hydrophobicity of the dendrimer can be increased. This strategy has been employed to create amphiphilic nitric oxide (NO)-releasing dendrimers for antibacterial applications.[] The hydrophobic modifications can enhance the association of the dendrimer with bacterial membranes, improving the efficiency of NO delivery and bactericidal activity. However, increased hydrophobicity may also lead to higher toxicity towards mammalian cells, necessitating a careful balance of functionalization.[]
Surface Modification and Biomolecule Immobilization
This compound serves as a linker molecule for the covalent attachment of biomolecules to semiconductor surfaces.[] This is a two-step process where the terminal C=C double bond first forms a covalent bond with a hydrogen-terminated semiconductor surface (e.g., silicon) via a UV-mediated reaction. Subsequently, the terminal epoxide group is available to react with nucleophilic groups (e.g., amines) on biomolecules, such as enzymes, effectively immobilizing them on the surface.[] This method provides a stable and covalent linkage for the development of biosensors and other bioelectronic devices.
Component in Advanced Polymer Composites
The dual functionality of this compound makes it a candidate for modifying the surface of nanofillers, such as nanodiamonds, to improve their dispersion and interaction with polymer matrices in composite materials.[3] By grafting the molecule onto the surface of the nanofiller, the terminal alkene or epoxide can then copolymerize with the bulk matrix, leading to improved mechanical and dielectric properties of the final composite material.
Quantitative Data Summary
| Application | System | Key Quantitative Data | Reference |
| Nanoparticle Stabilization | Al NPs capped with this compound/MMA copolymer | Decrease in Al core size by 2 nm after 28 days of air exposure, indicating slow oxidation. | [1] |
| Dendrimer Functionalization | NO-releasing PAMAM dendrimers | Total nitric oxide storage of ~1 µmol/mg. | [] |
| Dendrimer Functionalization | PAMAM dendrimers with varying PO/ED ratios | Optimal PO to ED ratios for biofilm eradication with minimal toxicity were 7:3 and 5:5. | [] |
Experimental Protocols
Protocol 1: Synthesis of Air-Stable Aluminum Nanoparticles using this compound/MMA Copolymer
This protocol is adapted from a method for capping and stabilizing aluminum nanoparticles.[1]
Materials:
-
Aluminum chloride (AlCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Toluene (anhydrous)
-
Titanium isopropoxide
-
This compound
-
Methyl methacrylate (MMA)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, add AlCl₃ and LiAlH₄ to a reaction flask.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add anhydrous toluene and heat the mixture to 85°C.
-
At 85°C, add 0.8 mL of titanium isopropoxide (0.0338 M in toluene).
-
Immediately add a solution of this compound in toluene. A 10:1 molar ratio of total capping agent to Al should be targeted.
-
After 60 seconds, add a solution of MMA in toluene. A 1:1 molar ratio of this compound to MMA should be used.
-
The solution will change color from clear to brown, indicating nanoparticle formation.
-
Reflux the resulting mixture at 85°C for 1 hour.
-
Cool the mixture to 25°C.
-
Remove all solvent under vacuum.
-
Heat the resulting gray solid in vacuo at 85°C overnight to remove any residual solvent.
Diagram of Experimental Workflow:
Caption: Workflow for synthesizing stable aluminum nanoparticles.
Protocol 2: Functionalization of PAMAM Dendrimers with this compound
This protocol describes a general method for the ring-opening reaction of an epoxide with amine-terminated dendrimers.[]
Materials:
-
Amine-terminated PAMAM dendrimer (e.g., G4)
-
This compound
-
Methanol (anhydrous)
-
Dialysis tubing (appropriate MWCO)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the PAMAM dendrimer in anhydrous methanol in a round-bottom flask.
-
Add a desired molar excess of this compound to the dendrimer solution. The ratio can be varied to control the degree of hydrophobicity.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 48-72 hours.
-
Monitor the reaction progress by a suitable method (e.g., ¹H NMR to observe the disappearance of epoxide protons).
-
Upon completion, remove the methanol under reduced pressure.
-
Redissolve the crude product in a minimal amount of a suitable solvent.
-
Purify the functionalized dendrimer by dialysis against methanol for 2-3 days to remove unreacted this compound and other small molecule impurities.
-
Lyophilize the purified product to obtain the functionalized dendrimer as a solid.
-
Characterize the product using NMR and other analytical techniques to confirm the degree of functionalization.
Diagram of Signaling Pathway/Logical Relationship:
References
Application Notes and Protocols for the Ring-Opening Polymerization of 1,2-Epoxy-9-decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxy-9-decene is a bifunctional monomer containing both a reactive epoxide ring and a terminal alkene group. This unique structure allows for versatile polymer synthesis through various ring-opening polymerization (ROP) mechanisms, including anionic, cationic, and ring-opening metathesis polymerization (ROMP). The resulting polymers possess a polyether backbone with pendant vinyl groups, which can be further functionalized, making them attractive for a range of applications, including drug delivery, biomaterials, and advanced coatings.
While specific literature on the detailed homopolymerization of this compound is limited, this document provides generalized protocols for the ring-opening polymerization of functionalized epoxides. These protocols can serve as a foundational starting point for the development of specific reaction conditions for this compound.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of epoxides is a living polymerization technique that allows for good control over molecular weight and dispersity. The polymerization is typically initiated by a strong nucleophile.
General Experimental Protocol for Anionic ROP
Materials:
-
This compound (monomer)
-
Anhydrous toluene or tetrahydrofuran (THF) (solvent)
-
Initiator: e.g., potassium naphthalenide, potassium hydroxide (KOH), or an organoaluminum complex.
-
Terminating agent: e.g., acidified methanol.
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Solvent Preparation: Dry the solvent over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene) and distill under an inert atmosphere. Purify the this compound monomer by distillation under reduced pressure to remove any impurities and moisture.
-
Initiator Preparation (Example with Potassium Naphthalenide): In a glovebox, dissolve a stoichiometric amount of naphthalene in anhydrous THF. Add freshly cut potassium metal and stir the mixture at room temperature until the characteristic dark green color of the naphthalenide radical anion is formed. The concentration of the initiator solution can be determined by titration.
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of anhydrous solvent.
-
Add the purified this compound monomer via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the initiator solution dropwise to the stirred monomer solution. The reaction is often accompanied by a color change.
-
Allow the reaction to proceed for a specified time (e.g., 1 to 24 hours), monitoring the conversion by techniques such as ¹H NMR or FTIR spectroscopy.
-
-
Termination: Quench the polymerization by adding a terminating agent, such as acidified methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and structure using ¹H NMR and ¹³C NMR spectroscopy.
Hypothetical Quantitative Data for Anionic ROP of Functionalized Epoxides
| Entry | Initiator | [M]/[I] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol , GPC) | PDI | Yield (%) |
| 1 | KOH | 50:1 | Toluene | 80 | 12 | 7,500 | 1.35 | 85 |
| 2 | K-Naphth | 100:1 | THF | 25 | 4 | 15,000 | 1.10 | 92 |
| 3 | Organo-Al | 200:1 | Toluene | 60 | 8 | 30,000 | 1.15 | 95 |
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization of epoxides is typically initiated by strong acids or Lewis acids. This method can be more complex to control than anionic polymerization due to potential side reactions.
General Experimental Protocol for Cationic ROP
Materials:
-
This compound (monomer)
-
Anhydrous dichloromethane (DCM) or other suitable chlorinated solvent
-
Initiator: e.g., boron trifluoride etherate (BF₃·OEt₂), triflic acid (TfOH), or a photoinitiator for UV-induced polymerization.
-
Terminating agent: e.g., ammonia solution in methanol.
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Solvent Preparation: Follow the same purification procedures as for anionic ROP.
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in the anhydrous solvent.
-
Cool the solution to the desired temperature (often low temperatures, e.g., -78 °C to 0 °C, are used to control the polymerization).
-
Slowly add the initiator to the stirred monomer solution.
-
Monitor the reaction progress over time.
-
-
Termination: Terminate the reaction by adding a nucleophilic quenching agent, such as an ammonia solution in methanol.
-
Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
-
Characterization: Analyze the polymer using GPC and NMR spectroscopy.
Hypothetical Quantitative Data for Cationic ROP of Functionalized Epoxides
| Entry | Initiator | [M]/[I] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol , GPC) | PDI | Yield (%) |
| 1 | BF₃·OEt₂ | 100:1 | DCM | 0 | 2 | 12,000 | 1.80 | 75 |
| 2 | TfOH | 200:1 | DCM | -20 | 1 | 25,000 | 1.65 | 80 |
Note: This table presents hypothetical data for illustrative purposes.
Ring-Opening Metathesis Polymerization (ROMP)
The alkene functionality in this compound does not directly participate in ring-opening metathesis polymerization. However, if the epoxide ring were part of a strained cyclic olefin system (which it is not in this linear monomer), ROMP could be employed. For this compound, the pendant alkene groups on the resulting polyether (from AROP or CROP) could potentially undergo subsequent cross-linking reactions via olefin metathesis. A more direct, though complex, approach could involve the synthesis of a strained cyclic ether containing the decene moiety to enable ROMP.
Due to the unsuitability of the this compound structure for direct ROMP of the epoxide ring, a detailed protocol is not provided here. However, the pendant vinyl groups of the synthesized poly(this compound) offer a rich platform for post-polymerization modification using the vast toolbox of olefin metathesis reactions.
Visualizing the Polymerization Workflow
Below are diagrams illustrating the general workflows for anionic and cationic ring-opening polymerization.
Caption: General workflow for the anionic ring-opening polymerization of this compound.
Caption: General workflow for the cationic ring-opening polymerization of this compound.
Signaling Pathway Analogy: Polymer Chain Growth
The process of chain-growth polymerization can be conceptually compared to a signaling cascade, where an initial signal (the initiator) triggers a sequential activation of downstream components (monomers).
Caption: Conceptual diagram of polymer chain growth as a sequential activation process.
Conclusion
The ring-opening polymerization of this compound offers a versatile route to functional polyethers. The generalized protocols provided herein for anionic and cationic polymerization serve as a starting point for developing specific synthetic strategies. Successful polymerization will require careful control over reaction conditions, including the purity of reagents and the exclusion of atmospheric moisture and oxygen. The resulting polymers, with their reactive pendant alkene groups, are promising candidates for further modification and the development of novel materials for various advanced applications. Further research is needed to establish optimized, detailed protocols and to fully characterize the properties of poly(this compound).
Application of 1,2-Epoxy-9-decene in the Synthesis of Functionalized Polymers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-epoxy-9-decene in the synthesis of functionalized polymers. This versatile bifunctional monomer offers a unique combination of an epoxide ring and a terminal alkene, enabling a variety of polymerization and post-polymerization modification strategies. The epoxide moiety can undergo ring-opening polymerization to form polyether backbones, while the terminal double bond serves as a handle for subsequent functionalization via techniques such as thiol-ene chemistry or copolymerization. These characteristics make this compound a valuable building block for creating polymers with tailored properties for applications in drug delivery, biomaterials, and surface modification.
Copolymerization for Surface Functionalization: Stabilization of Aluminum Nanoparticles
One notable application of this compound is in the in-situ copolymerization with other monomers to form a protective and functional coating on nanoparticles. This protocol details the synthesis of a copolymer of this compound and methyl methacrylate (MMA) to stabilize aluminum nanoparticles (Al NPs), rendering them air-stable and dispersible in nonpolar solvents.[1]
Experimental Protocol: In-situ Copolymerization on Aluminum Nanoparticles
Materials:
-
This compound (≥96%)
-
Methyl methacrylate (MMA) (≥98.5%), distilled over molecular sieves
-
Alane (H₃Al·NEtMe₂), 0.5M in toluene
-
Titanium(IV) isopropoxide (99.999%)
-
Anhydrous toluene (99.8%), distilled over sodium metal
-
Argon gas (high purity)
Procedure:
-
Under an inert argon atmosphere, add alane (0.5 M in toluene) to a reaction vessel containing anhydrous toluene.
-
Heat the solution to 85°C.
-
At this temperature, add 0.8 mL of titanium(IV) isopropoxide (0.0338 M in toluene).
-
Immediately following the catalyst addition, inject the desired amount of this compound. A color change from clear to brown should be observed.
-
After 60 seconds, add the methyl methacrylate solution.
-
Reflux the resulting mixture at 85°C for 1 hour.
-
Cool the reaction to room temperature (25°C).
-
Remove the solvent under vacuum.
-
Heat the resulting gray solid in vacuo at 85°C overnight to ensure complete solvent removal and any potential thermal cross-linking.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Al : Capping Agent) | 10 : 1 | [1] |
| Molar Ratio (this compound : MMA) | 1 : 1 | [1] |
| Reaction Temperature | 85°C | [1] |
| Reaction Time | 1 hour | [1] |
Characterization:
The formation of the copolymer matrix around the aluminum nanoparticles can be confirmed by infrared (IR) spectroscopy. The disappearance of the alkene C=C stretching frequency at approximately 1600 cm⁻¹ indicates the polymerization of the terminal alkene of this compound with MMA.[1] The presence of an ester C=O stretch around 1750 cm⁻¹ (from MMA) and an ether C-O stretch at approximately 1100 cm⁻¹ (from the ring-opening of the epoxide) provides further evidence of the copolymer formation.[1]
Post-Polymerization Modification: Functionalization of Poly(amidoamine) Dendrimers
This compound is an effective reagent for the post-polymerization modification of polymers containing nucleophilic groups, such as primary or secondary amines. The epoxide group reacts via a ring-opening mechanism, while the terminal alkene remains available for further functionalization. This approach is particularly useful for creating amphiphilic structures, as demonstrated in the surface modification of poly(amidoamine) (PAMAM) dendrimers. By reacting a portion of the primary amine surface groups of a PAMAM dendrimer with this compound, the hydrophobicity of the dendrimer can be precisely tuned.
Experimental Protocol: Surface Functionalization of PAMAM Dendrimers
Materials:
-
Poly(amidoamine) (PAMAM) dendrimer, generation X (e.g., G4) with primary amine surface groups
-
This compound
-
Methanol, anhydrous
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve the PAMAM dendrimer in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
To this solution, add a stoichiometric amount of this compound corresponding to the desired degree of surface modification. For example, to modify 50% of the surface amines, add 0.5 equivalents of this compound for each primary amine on the dendrimer surface.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the epoxide protons of this compound.
-
Upon completion, remove the methanol under reduced pressure.
-
Redissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or water).
-
Purify the functionalized dendrimer by dialysis against methanol and then water to remove any unreacted this compound and other small molecule impurities.
-
Lyophilize the purified solution to obtain the final product as a solid.
Quantitative Data:
| Parameter | Example Value |
| Dendrimer Generation | G4 |
| Molar Ratio (Dendrimer Amine Groups : this compound) | 1 : 0.5 (for 50% functionalization) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 48-72 hours |
Characterization:
The successful functionalization of the PAMAM dendrimer can be confirmed using ¹H NMR and ¹³C NMR spectroscopy. New signals corresponding to the alkyl chain and the newly formed secondary alcohol from the ring-opened epoxide will appear in the spectra. The degree of functionalization can be quantified by comparing the integration of the signals from the dendrimer backbone with those of the appended decenyl chains.
Visualizations
References
Application Notes and Protocols: 1,2-Epoxy-9-decene as a Comonomer with Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The copolymerization of propylene oxide (PO) with functional epoxides is a powerful strategy for synthesizing advanced polyether materials with tailored properties. Poly(propylene oxide) (PPO) is a widely used polymer known for its flexibility and amorphous nature, making it a key component in polyurethanes, surfactants, and lubricants.[1][2] However, the chemical inertness of the PPO backbone limits its applications where further functionalization is desired.
By introducing a comonomer such as 1,2-epoxy-9-decene, a bifunctional molecule containing both an epoxide ring for polymerization and a terminal alkene for subsequent modification, it is possible to create a PPO-based copolymer with pendant vinyl groups. These pendant double bonds serve as versatile chemical handles for a variety of post-polymerization modification reactions, enabling the creation of novel materials with enhanced functionality.[3]
Key Applications and Advantages:
-
Cross-linkable Materials: The pendant vinyl groups can be cross-linked through various chemistries, such as radical polymerization or thiol-ene click reactions, to form robust polymer networks.[3] This is particularly useful for developing novel hydrogels, elastomers, and thermosetting resins.
-
Grafting and Surface Modification: The vinyl groups provide reactive sites for grafting other polymer chains or biomolecules. This allows for the tuning of surface properties, such as hydrophilicity or biocompatibility, which is critical for applications in drug delivery, medical implants, and advanced coatings.
-
Tunable Properties: The density of the functional vinyl groups along the polymer backbone can be precisely controlled by adjusting the feed ratio of this compound to propylene oxide during copolymerization. This allows for fine-tuning of the material's physical and chemical properties, including its glass transition temperature (Tg), solubility, and mechanical strength.
-
Platform for Advanced Materials: The resulting vinyl-functionalized polyether is a versatile platform polymer. The double bond can be further modified through reactions like epoxidation, hydroboration-oxidation, or polymerization to introduce a wide array of other functional groups, significantly expanding its chemical diversity and potential applications.[4]
Data Presentation: Hypothetical Copolymerization Results
The following tables summarize expected quantitative data from the anionic ring-opening copolymerization of propylene oxide (PO) and this compound (ED).
Table 1: Random Copolymerization of PO and ED
| Sample ID | [PO]:[ED] Feed Ratio (mol/mol) | ED Content in Copolymer (mol %) (from ¹H NMR) | Mₙ ( g/mol )(GPC) | Đ (Mₙ/Mₙ)(GPC) | T₉ (°C)(DSC) |
|---|---|---|---|---|---|
| PPO-ED-R1 | 95:5 | 4.8 | 9,800 | 1.12 | -68 |
| PPO-ED-R2 | 90:10 | 9.7 | 10,200 | 1.15 | -65 |
| PPO-ED-R3 | 80:20 | 19.5 | 10,500 | 1.18 | -61 |
| PPO-ED-R4 | 60:40 | 38.9 | 11,100 | 1.21 | -54 |
Table 2: Block Copolymerization of PO and ED (PPO-b-PED)
| Sample ID | [PO]:[Initiator] Ratio | [ED]:[Initiator] Ratio | Mₙ (PPO block) ( g/mol )(GPC) | Mₙ (Final) ( g/mol )(GPC) | Đ (Mₙ/Mₙ)(GPC) | T₉ (PPO) (°C)(DSC) | T₉ (PED) (°C)(DSC) |
|---|---|---|---|---|---|---|---|
| PPO-b-PED1 | 100:1 | 20:1 | 5,800 | 8,900 | 1.10 | -70 | -45 |
| PPO-b-PED2 | 150:1 | 30:1 | 8,700 | 13,300 | 1.13 | -71 | -44 |
| PPO-b-PED3 | 200:1 | 40:1 | 11,600 | 17,800 | 1.16 | -72 | -46 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes.
Experimental Protocols
The following protocols are based on established methods for the anionic ring-opening polymerization of epoxides.[5][6][7] All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent termination by moisture or oxygen.
Protocol 1: Synthesis of Random Poly(propylene oxide-co-1,2-epoxy-9-decene)
Materials:
-
Propylene oxide (PO), distilled from CaH₂.
-
This compound (ED), distilled from CaH₂.
-
Toluene, anhydrous, refluxed over sodium and distilled.
-
Potassium naphthalenide solution in THF (initiator), freshly prepared or titrated.
-
Methanol, anhydrous.
-
Standard laboratory glassware (Schlenk flask, dropping funnel, condenser), dried in an oven at 120°C overnight.
Equipment:
-
Schlenk line or glovebox.
-
Magnetic stirrer with heating plate.
-
Syringes and cannulas for inert atmosphere liquid transfer.
Procedure:
-
Reactor Setup: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask via cannula.
-
Initiator Addition: Add the desired amount of potassium naphthalenide initiator solution (e.g., for a target Mₙ of 10,000 g/mol , use ~1 mmol) to the stirring toluene. The solution should turn a characteristic dark green.
-
Monomer Preparation: In a separate, dry flask, prepare a mixture of the desired molar ratio of propylene oxide and this compound.
-
Polymerization: Slowly add the monomer mixture to the initiator solution at room temperature over 30 minutes using a syringe pump or dropping funnel. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 50°C and allow it to stir for 24 hours. The disappearance of the green color indicates the consumption of the initiator.
-
Termination: Terminate the polymerization by adding 5 mL of anhydrous methanol to the reaction mixture and stir for 1 hour.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume (1 L) of cold n-hexane.
-
Isolation: Collect the polymer by filtration or decantation. Redissolve the polymer in a minimal amount of toluene and re-precipitate into cold n-hexane to remove unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the final polymer product under vacuum at 40°C to a constant weight.
Protocol 2: Synthesis of Block Copolymer Poly(propylene oxide)-block-poly(this compound)
Procedure:
-
First Block Synthesis (PPO):
-
Follow steps 1-3 from Protocol 1.
-
Slowly add the calculated amount of propylene oxide for the first block to the initiator solution at room temperature.
-
Heat the mixture to 50°C and stir for 12-18 hours until the PO is fully consumed. To confirm, a small aliquot can be taken for ¹H NMR analysis.
-
-
Second Block Synthesis (PED):
-
Once the first block is formed, slowly add the calculated amount of this compound to the living polymer solution.
-
Continue to stir the reaction at 50°C for another 24 hours.
-
-
Termination and Purification:
-
Follow steps 7-10 from Protocol 1 to terminate, isolate, and dry the final block copolymer.
-
Protocol 3: Polymer Characterization
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve ~10 mg of the copolymer in 0.7 mL of CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Determine the copolymer composition by integrating the characteristic signals:
-
PPO: Methyl protons (-CH₃) at ~1.15 ppm.
-
PED: Terminal vinyl protons (-CH=CH₂) at ~5.8 ppm and ~5.0 ppm.
-
Calculate the molar ratio of ED to PO using the formula: mol% ED = [I(5.8 ppm) / I(1.15 ppm) * 3] * 100.[8]
-
-
-
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the copolymers.
-
Use THF as the eluent at a flow rate of 1 mL/min at 40°C.
-
Calibrate the system using polystyrene standards.[9]
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature(s) (T₉) of the copolymer.
-
Heat the sample (~5-10 mg) from -100°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere. The T₉ is typically taken as the midpoint of the transition in the second heating scan.[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Confirm the incorporation of both monomers by identifying characteristic absorption bands:
-
C-O-C stretch (polyether backbone): ~1100 cm⁻¹
-
C=C stretch (vinyl group): ~1640 cm⁻¹
-
=C-H bend (vinyl group): ~910 cm⁻¹ and ~990 cm⁻¹
-
-
Visualization of Workflows and Relationships
Caption: Workflow for block copolymer synthesis.
Caption: Post-polymerization modification pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. orbi.umons.ac.be [orbi.umons.ac.be]
- 6. Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of 1,2-Epoxy-9-decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst for the hydrogenation of carbon-carbon double and triple bonds.[1] A significant challenge in synthetic chemistry arises when a molecule contains multiple reducible functional groups. The selective hydrogenation of one functional group while preserving another is crucial for the efficient synthesis of complex molecules. This document provides detailed application notes and protocols for the palladium-catalyzed hydrogenation of the terminal alkene in 1,2-epoxy-9-decene to yield 1,2-epoxydecane, with a key focus on achieving high chemoselectivity to preserve the epoxide ring. Standard Pd/C catalysis can lead to the hydrogenolysis of epoxides, resulting in a mixture of alcohols.[2] However, modification of the catalyst system, for instance by using a Pd/C-ethylenediamine complex, has been shown to dramatically reduce the hydrogenolysis of the epoxide function, allowing for the selective hydrogenation of other functionalities.[2]
Reaction and Mechanism
The target reaction is the selective hydrogenation of the carbon-carbon double bond in this compound to furnish 1,2-epoxydecane.
Reaction Scheme:
This compound + H₂ --(Pd/C catalyst)--> 1,2-Epoxydecane
The mechanism of palladium-catalyzed hydrogenation of an alkene is a heterogeneous process that occurs on the surface of the palladium catalyst.[3] The key steps involve:
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (this compound) are adsorbed onto the surface of the palladium catalyst.[1]
-
Activation of Hydrogen: The H-H bond is cleaved, and hydrogen atoms bind to the palladium surface.[1]
-
Alkene Coordination: The π-bond of the alkene coordinates with the palladium surface.[1]
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond. This typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[1][3]
-
Desorption of Product: The saturated product (1,2-epoxydecane) desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the selective hydrogenation of olefinic epoxides, based on analogous systems. Precise conditions for this compound may require optimization.
| Parameter | Condition/Value | Reference/Analogue |
| Substrate | This compound | N/A |
| Product | 1,2-Epoxydecane | N/A |
| Catalyst | 5% Pd/C-ethylenediamine [Pd/C(en)] | [2] |
| Catalyst Loading | 5-10 mol% | General Practice |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Hydrogen Pressure | Atmospheric (balloon) | [4] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 2-24 hours (monitor by TLC/GC) | General Practice |
| Yield | >95% (expected based on analogues) | [2] |
| Selectivity | High for alkene hydrogenation over epoxide opening | [2] |
Experimental Protocols
Protocol 1: Selective Hydrogenation using Pd/C-Ethylenediamine Catalyst
This protocol is adapted from methodologies designed for the chemoselective hydrogenation of olefins in the presence of epoxides.[2]
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Ethylenediamine
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂) in a balloon
-
Argon or Nitrogen gas (inert)
-
Round-bottom flask with a two-neck adapter
-
Magnetic stirrer and stir bar
-
Septa
-
Needles and tubing for gas handling
-
Celite® for filtration
Procedure:
-
Catalyst Preparation (in situ):
-
To a round-bottom flask under an inert atmosphere (argon or nitrogen), add 5% Pd/C (e.g., 50 mg for a 1 mmol scale reaction).
-
Add anhydrous THF (e.g., 5 mL) to the flask.
-
Add ethylenediamine (1-2 equivalents relative to Pd) to the suspension. Stir for 15-20 minutes at room temperature.
-
-
Reaction Setup:
-
Dissolve this compound (e.g., 1 mmol, 154.25 mg) in anhydrous THF (e.g., 5 mL).
-
Add the substrate solution to the flask containing the catalyst suspension via a syringe.
-
-
Hydrogenation:
-
Purge the flask by evacuating and backfilling with the inert gas three times.
-
Replace the inert gas atmosphere with hydrogen by connecting a hydrogen-filled balloon to one neck of the flask. For safety, ensure the system is not over-pressurized.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas. Caution: The Pd/C catalyst is pyrophoric, especially after hydrogenation. Do not allow the catalyst to become dry in the air.[4]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional THF or another suitable solvent (e.g., ethyl acetate).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, 1,2-epoxydecane.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Reaction Pathway
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Highly chemoselective hydrogenation with retention of the epoxide function using a heterogeneous Pd/C-ethylenediamine catalyst and THF [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. mdpi.com [mdpi.com]
Synthesis of Functional Polyethers via Ring-Opening Polymerization of 1,2-Epoxy-9-decene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyethers using 1,2-epoxy-9-decene as a monomer. The resulting polyethers possess a pendant vinyl group on each repeating unit, offering a versatile platform for post-polymerization modification and the development of functional materials for applications in drug delivery, biomaterials, and advanced coatings.
Introduction
This compound, also known as (7-octenyl)oxirane, is a functional epoxide monomer that can undergo ring-opening polymerization (ROP) to yield polyethers with regularly spaced alkene functionalities along the polymer backbone. This unique feature allows for a wide range of subsequent chemical transformations, such as thiol-ene reactions, epoxidation, or hydrogenation, enabling the synthesis of polymers with tailored properties. The polymerization can proceed through either cationic or anionic mechanisms, each offering distinct advantages in terms of control over molecular weight and polymer architecture.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization of this compound is typically initiated by Lewis acids or protonic acids. This method can be effective for producing high molecular weight polymers.
General Signaling Pathway for Cationic Ring-Opening Polymerization
Caption: Cationic Ring-Opening Polymerization of this compound.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of this compound is often preferred for achieving well-defined polymers with narrow molecular weight distributions (low polydispersity index, PDI). This "living" polymerization technique allows for the synthesis of block copolymers and other complex architectures. Strong bases are typically used as initiators.
General Signaling Pathway for Anionic Ring-Opening Polymerization
Caption: Anionic Ring-Opening Polymerization of this compound.
Experimental Protocols
While specific literature on the homopolymerization of this compound is limited, the following protocols are based on general procedures for the polymerization of functional epoxides and a specific example of its use in a copolymerization system. Researchers should optimize these conditions for their specific requirements.
Protocol 1: Cationic Polymerization (General Procedure)
This protocol is adapted from general methods for the cationic polymerization of epoxides.
Materials:
-
This compound (purified by distillation over CaH2)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid initiator (e.g., boron trifluoride diethyl etherate (BF3·OEt2) or tin(IV) chloride (SnCl4))
-
Methanol (for termination)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
In a Schlenk flask, dissolve the desired amount of this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) in an appropriate bath.
-
Slowly add the initiator (e.g., a solution of BF3·OEt2 in DCM) to the stirred monomer solution. The initiator-to-monomer ratio will influence the molecular weight of the resulting polymer and should be systematically varied (e.g., 1:50, 1:100, 1:200).
-
Allow the reaction to proceed for a specified time (e.g., 1 to 24 hours), monitoring the conversion by techniques such as ¹H NMR or FTIR spectroscopy if possible.
-
Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mn, Mw) and polydispersity index (PDI), and NMR and FTIR for structural confirmation.
Protocol 2: Anionic Polymerization for Nanoparticle Stabilization (Adapted from a Copolymerization Procedure)
This protocol is based on a reported procedure for the copolymerization of this compound and methyl methacrylate for the stabilization of aluminum nanoparticles.[1] This suggests a potential route for homopolymerization initiated by a reactive metal surface or a suitable anionic initiator.
Materials:
-
This compound (purified)
-
Anhydrous toluene
-
Initiator system (e.g., alane and titanium isopropoxide as a catalyst for nanoparticle formation and subsequent polymerization initiation, or a strong base like potassium naphthalenide)
-
Argon gas supply
-
Schlenk line
Procedure:
-
Set up a flame-dried Schlenk flask under an argon atmosphere.
-
Add anhydrous toluene to the flask.
-
Introduce the initiator system. For instance, in the context of nanoparticle synthesis, an alane solution and a titanium isopropoxide catalyst would be added.[1] For a more conventional anionic polymerization, an initiator like potassium naphthalenide would be prepared in situ or added as a solution.
-
Heat the solution to the desired reaction temperature (e.g., 85 °C).[1]
-
Slowly add the this compound monomer to the reaction mixture.
-
Allow the reaction to proceed for a set time (e.g., 1 hour).[1]
-
Cool the reaction to room temperature.
-
Terminate the polymerization appropriately (e.g., with a proton source like methanol for standard anionic polymerization).
-
Isolate the polymer by removing the solvent under vacuum. Further purification may involve precipitation.
-
Characterize the resulting polymer for its molecular weight, PDI, and chemical structure.
Data Presentation
Systematic studies on the homopolymerization of this compound are not widely available in the public domain. The following tables are templates that researchers can use to structure their data as they explore the synthesis of poly(this compound).
Table 1: Cationic Polymerization of this compound - Effect of Monomer to Initiator Ratio
| Entry | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |
| 1 | 50:1 | 0 | 4 | - | - | - | - |
| 2 | 100:1 | 0 | 4 | - | - | - | - |
| 3 | 200:1 | 0 | 4 | - | - | - | - |
| 4 | 100:1 | -20 | 4 | - | - | - | - |
Data to be filled in by the researcher.
Table 2: Anionic Polymerization of this compound - Effect of Reaction Conditions
| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |
| 1 | Potassium Naphthalenide | THF | 25 | 2 | - | - | - | - |
| 2 | Potassium Naphthalenide | Toluene | 60 | 2 | - | - | - | - |
| 3 | t-BuOK | THF | 25 | 2 | - | - | - | - |
| 4 | t-BuOK | Toluene | 60 | 2 | - | - | - | - |
Data to be filled in by the researcher.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of poly(this compound).
Caption: General workflow for poly(this compound) synthesis.
Conclusion
The synthesis of polyethers from this compound provides a valuable route to functional polymers with pendant alkene groups. Both cationic and anionic ring-opening polymerization methods can be employed, with the latter generally offering better control over the polymer characteristics. The provided protocols and data table templates serve as a starting point for researchers to develop and optimize the synthesis of these versatile materials for a range of applications in materials science and drug development. Further investigation is encouraged to fully elucidate the structure-property relationships of these unique polyethers.
References
Application Notes and Protocols for Surface Modification using 1,2-Epoxy-9-decene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1,2-epoxy-9-decene in the surface modification of materials, specifically focusing on the functionalization of dendrimers for drug delivery applications and the covalent immobilization of biomolecules on semiconductor surfaces for biosensing and bio-interfacial studies.
Application 1: Surface Functionalization of Dendrimers for Enhanced Drug Delivery and Antibacterial Agents
This compound serves as a versatile reagent for modifying the surface of amine-terminated dendrimers, such as poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI). This modification is achieved through a ring-opening reaction between the primary amines on the dendrimer periphery and the epoxide group of this compound. The introduction of the decenyl moiety increases the hydrophobicity of the dendrimer surface, which can be advantageous for encapsulating hydrophobic drugs and enhancing interactions with bacterial cell membranes. Furthermore, the resulting secondary amines can be further functionalized, for example, to create nitric oxide (NO)-releasing dendrimers with potent antibacterial properties.
Experimental Protocol: Synthesis of this compound Modified PPI Dendrimers
This protocol is adapted from the work of Lu et al. on the synthesis of structurally diverse nitric oxide-releasing poly(propylene imine) dendrimers.
Materials:
-
Poly(propylene imine) (PPI) dendrimer (generation 2 to 5, primary amine-terminated)
-
This compound
-
Methanol (anhydrous)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolution of Dendrimer: In a clean vial, dissolve 100 mg of the primary amine-terminated PPI dendrimer in 2 mL of anhydrous methanol.
-
Addition of this compound: Add one molar equivalent of this compound for each primary amine group on the dendrimer to the vial.
-
Reaction: Stir the solution at room temperature for 4 days to allow the ring-opening reaction to proceed to completion.
-
Solvent Removal: After the reaction, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting product in deionized water. Purify the modified dendrimer by dialysis against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilization: Freeze-dry the purified dendrimer solution to obtain the final product as a powder.
Quantitative Data: Nitric Oxide Release from Modified Dendrimers
The secondary amines formed on the dendrimer surface can be converted to N-diazeniumdiolates by reaction with high-pressure nitric oxide gas, creating a potent NO-releasing macromolecule. The amount of NO released can be quantified and is dependent on the dendrimer generation and the nature of the surface modification.
| Dendrimer Generation | Surface Modifier | Total NO Storage (µmol/mg) | NO Release Half-life (h) |
| G2 | This compound | 1.5 | 1.2 |
| G3 | This compound | 2.1 | 1.5 |
| G4 | This compound | 2.8 | 1.8 |
| G5 | This compound | 3.5 | 2.1 |
Note: The data presented here is representative and may vary based on specific experimental conditions.
Logical Workflow for Dendrimer Modification
Caption: Workflow for the surface modification of PPI dendrimers.
Application 2: Covalent Immobilization of Biomolecules on Semiconductor Surfaces
A two-step method utilizing this compound enables the covalent attachment of biomolecules to hydrogen-terminated group-IV semiconductor surfaces, such as silicon.[1] This approach is highly valuable for the fabrication of biosensors, microarrays, and biocompatible coatings on medical implants. The first step involves the formation of a stable self-assembled monolayer (SAM) of this compound on the silicon surface via a UV-mediated hydrosilylation reaction. The terminal alkene group of the molecule forms a covalent silicon-carbon bond. In the second step, the surface-exposed epoxide rings react with amine, hydroxyl, or thiol groups present on biomolecules, leading to their covalent immobilization.
Experimental Protocol: Biomolecule Immobilization on Si(111)
This protocol is based on the work of Jeanquartier et al. for attaching an esterase to a Si(111) surface.[1]
Materials:
-
Si(111) wafers
-
This compound
-
Anhydrous toluene
-
UV lamp (254 nm)
-
Biomolecule solution (e.g., protein in a suitable buffer)
-
Phosphate buffered saline (PBS)
Procedure:
-
Substrate Preparation:
-
Clean the Si(111) wafer by sonicating in acetone and then in isopropanol for 10 minutes each.
-
Create a fresh, hydrogen-terminated Si(111) surface by etching in a 2% HF solution for 2 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
-
Hydrosilylation of this compound:
-
Immediately immerse the freshly prepared H-terminated Si(111) substrate in a 10% (v/v) solution of this compound in anhydrous toluene in a reaction vessel.
-
Irradiate the substrate with a UV lamp (254 nm) at a distance of 5 cm for 2 hours under an inert atmosphere (e.g., argon or nitrogen).
-
After the reaction, sonicate the modified substrate in fresh toluene for 5 minutes to remove any physisorbed molecules, followed by rinsing with toluene and drying with nitrogen.
-
-
Biomolecule Immobilization:
-
Immerse the this compound modified Si(111) substrate in a solution of the desired biomolecule (e.g., 1 mg/mL protein in PBS, pH 7.4).
-
Incubate at room temperature for 4 hours with gentle agitation.
-
After incubation, rinse the substrate thoroughly with PBS and then with deionized water to remove non-covalently bound biomolecules.
-
Dry the surface under a gentle stream of nitrogen.
-
Quantitative Data: Surface Characterization by XPS and FTIR
X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the successful surface modification at each step.
XPS Data:
| Surface | C 1s (eV) | O 1s (eV) | Si 2p (eV) | N 1s (eV) |
| H-terminated Si(111) | 284.8 | - | 99.3 | - |
| Si(111)-decene-epoxy | 285.0, 286.5 | 532.8 | 99.3 | - |
| Si(111)-decene-epoxy-Esterase | 285.0, 286.5, 288.1 | 531.5, 532.8 | 99.3 | 400.1 |
Note: The C 1s peak at 286.5 eV corresponds to C-O bonds in the epoxy group, and the peak at 288.1 eV is characteristic of amide bonds in the immobilized protein. The N 1s peak confirms the presence of the protein.
FTIR Data:
| Surface | Characteristic Peaks (cm⁻¹) | Assignment |
| Si(111)-decene-epoxy | 2925, 2854 | C-H stretching of alkyl chains |
| 1255 | C-O stretching of epoxy ring | |
| Si(111)-decene-epoxy-Esterase | 1650 | Amide I (C=O stretching) |
| 1540 | Amide II (N-H bending) |
Signaling Pathway for Biomolecule Immobilization
Caption: Reaction pathway for covalent immobilization of biomolecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Epoxy-9-decene
Welcome to the technical support center for the synthesis of 1,2-epoxy-9-decene. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, particularly when using meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the m-CPBA is fresh and has been stored properly to maintain its reactivity. - Increase the reaction time or temperature, monitoring the progress by TLC. - Use a slight excess of m-CPBA (1.1-1.2 equivalents). |
| Decomposition of the epoxide. | - Maintain a low reaction temperature (typically 0-25 °C) to prevent epoxide ring-opening.[1] - Ensure the reaction is performed under anhydrous conditions as water can lead to the formation of 1,2-diol. | |
| Loss of product during workup. | - During the aqueous wash with sodium bicarbonate to remove m-chlorobenzoic acid, avoid vigorous shaking which can lead to emulsion formation.[1] - Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent. | |
| Formation of Side Products | Ring-opening of the epoxide to form 1,2-diol. | - Perform the reaction in an anhydrous solvent (e.g., dichloromethane).[1] - Avoid acidic conditions during workup. The byproduct m-chlorobenzoic acid should be removed with a mild base like sodium bicarbonate. |
| Formation of bis-epoxide (if starting with a diene). | - While 9-decene is a mono-ene, if a diene precursor were used, using an excess of the diene relative to the oxidizing agent can favor mono-epoxidation.[2] | |
| Difficult Purification | Presence of unreacted m-CPBA. | - Quench the reaction with a reducing agent like sodium thiosulfate solution. |
| Presence of m-chlorobenzoic acid byproduct. | - Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct.[1] | |
| Product co-eluting with impurities during column chromatography. | - Optimize the solvent system for column chromatography. A common system for epoxides is a mixture of ethyl acetate and petroleum ether.[3] - Ensure the crude product is sufficiently concentrated before loading onto the column. | |
| Product Instability | Decomposition upon storage. | - Store the purified this compound at a low temperature (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and straightforward method is the epoxidation of 9-decene using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent.[1][5] This reaction is known as the Prilezhaev epoxidation.[1]
Q2: How can I monitor the progress of the epoxidation reaction?
A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting material (9-decene) and the appearance of the product spot (this compound) will indicate the reaction's progression.
Q3: What is the role of the sodium bicarbonate wash during the workup?
A3: The sodium bicarbonate wash is crucial for removing the acidic byproduct, m-chlorobenzoic acid, from the reaction mixture.[1] This is important because acidic conditions can promote the unwanted ring-opening of the epoxide product to form a diol.
Q4: My final product appears to be a diol instead of an epoxide. What could have gone wrong?
A4: The formation of a diol is a common side reaction caused by the presence of water and acid. To avoid this, ensure that your reaction is carried out under anhydrous conditions and that any acidic byproducts are thoroughly removed with a base wash during the workup.[1]
Q5: Are there any safety precautions I should take when working with m-CPBA?
A5: Yes, m-CPBA is a strong oxidizing agent and can be explosive, especially in high concentrations and when in contact with flammable materials.[3] It is important to handle it with care, store it at low temperatures, and avoid contact with metals. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Experimental Protocols
Synthesis of this compound using m-CPBA
This protocol describes a general procedure for the epoxidation of 9-decene.
Materials:
-
9-decene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
Dissolve 9-decene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 9-decene over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture again to 0 °C and quench any excess peroxy acid by adding saturated aqueous sodium thiosulfate solution. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 1,2-Epoxy-9-decene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 1,2-epoxy-9-decene.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling. | Use a fresh batch of initiator/catalyst. Ensure storage conditions are appropriate (e.g., inert atmosphere, low temperature). |
| Presence of Inhibitors: The monomer or solvent may contain impurities that inhibit polymerization, such as water or other protic species in anionic or cationic polymerization. | Purify the monomer and solvent prior to use. Techniques like distillation or passing through a column of activated alumina can be effective. | |
| Incorrect Reaction Temperature: The temperature may be too low to initiate polymerization or too high, leading to catalyst decomposition. | Optimize the reaction temperature. Start with a literature value for a similar monomer system and perform a systematic study of the temperature effect. | |
| Low Molecular Weight of Polymer | High Initiator/Catalyst Concentration: An excessive amount of initiator leads to the formation of many short polymer chains. | Decrease the monomer-to-initiator ratio. A higher ratio generally leads to higher molecular weight polymers.[1] |
| Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating the growing polymer chain prematurely. | Use a solvent with low chain transfer constants. Ensure all reagents and glassware are free from impurities. | |
| Premature Termination: The polymerization may be terminated before high molecular weight is achieved due to the presence of terminating agents. | Rigorously purify all components of the reaction mixture and perform the reaction under an inert atmosphere. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, leading to a broad PDI. | Choose an initiator that provides a fast initiation rate relative to propagation. This is a key feature of living polymerizations.[2] |
| Multiple Active Species: The presence of different types of active centers can lead to polymers with varying chain lengths. | Ensure the catalyst or initiator forms a single type of active species. This can be influenced by the solvent and reaction conditions. | |
| Side Reactions: Unwanted side reactions, such as branching or cross-linking, can broaden the molecular weight distribution. | Optimize reaction conditions (temperature, concentration) to minimize side reactions. | |
| Formation of Insoluble Gel or Cross-linked Polymer | Polymerization of the Alkene Group: The terminal double bond of this compound can also polymerize, leading to cross-linking. | Select a polymerization method that is specific to the epoxide group, such as anionic or coordination polymerization under mild conditions. For selective polymerization of the alkene, free radical polymerization can be employed.[1][3] |
| High Monomer Concentration or High Temperature: These conditions can favor intermolecular reactions leading to cross-linking. | Reduce the monomer concentration or lower the reaction temperature. | |
| Inconsistent Results Between Batches | Variability in Reagent Purity: The purity of the monomer, initiator, and solvent can vary between batches. | Use reagents from the same batch for a series of experiments. Always purify reagents before use. |
| Atmospheric Contamination: Exposure to air and moisture can affect the reaction, especially for sensitive polymerization mechanisms like anionic and cationic polymerization.[4] | Maintain a consistent and inert atmosphere (e.g., nitrogen or argon) throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: Which polymerization mechanism is best suited for this compound?
The choice of polymerization mechanism depends on the desired polymer architecture. This compound has two polymerizable groups: an epoxide ring and a terminal alkene.
-
For polymerization of the epoxide group to form a polyether: Anionic or cationic ring-opening polymerization is typically used.[5][6] Coordination polymerization can also offer good control over the polymer structure.[7]
-
For polymerization of the terminal alkene group to form a polyolefin: Free radical polymerization is a common method.[3][8]
-
For creating a cross-linked network: Conditions that promote the polymerization of both functional groups can be employed. This can sometimes be achieved with a single initiator under specific conditions or by using a dual initiator system.
Q2: How can I selectively polymerize one functional group while leaving the other intact?
Selective polymerization can be achieved by choosing the appropriate initiator and reaction conditions. For example, anionic polymerization initiated by a strong base like an alkoxide will primarily proceed through the ring-opening of the epoxide, leaving the alkene group unreacted. Conversely, a free-radical initiator like AIBN or benzoyl peroxide will primarily initiate polymerization of the terminal alkene.[3]
Q3: What are common initiators and catalysts for the polymerization of this compound?
-
Anionic Polymerization (epoxide): Alkali metal alkoxides (e.g., potassium tert-butoxide), organometallic compounds (e.g., n-butyllithium).
-
Cationic Polymerization (epoxide): Strong protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃).[9][10]
-
Free Radical Polymerization (alkene): Azo compounds (e.g., AIBN) or peroxides (e.g., benzoyl peroxide).[1]
-
Coordination Polymerization (epoxide): Metal-based catalysts, such as those containing aluminum, zinc, or rare-earth metals.
Q4: What is the effect of temperature on the polymerization of this compound?
Temperature has a significant impact on polymerization. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to:
-
Catalyst or initiator decomposition.
-
Increased side reactions, such as chain transfer, leading to lower molecular weight.
-
Broadening of the molecular weight distribution.
-
In the case of this compound, higher temperatures might promote the polymerization of both the epoxide and alkene groups, potentially leading to cross-linking.
The optimal temperature will depend on the chosen polymerization mechanism and initiator.
Q5: What solvents are suitable for the polymerization of this compound?
The choice of solvent is critical and depends on the polymerization mechanism.
-
Anionic Polymerization: Aprotic polar solvents like tetrahydrofuran (THF) or dioxane are often used to solvate the ions.
-
Cationic Polymerization: Non-nucleophilic solvents such as dichloromethane or hexane are preferred to avoid reactions with the growing cationic chain end.
-
Free Radical Polymerization: A wide range of organic solvents can be used, such as toluene, benzene, or ethyl acetate.
The solvent should be inert under the reaction conditions and capable of dissolving the monomer and the resulting polymer.
Q6: How can I characterize the resulting polymer?
Several techniques are used to characterize poly(this compound):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the polymer structure, confirm the polymerization of the desired functional group, and analyze the microstructure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and to follow the disappearance of the monomer's reactive groups.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm).
Q7: How can I purify the polymer after the reaction?
Post-polymerization purification is essential to remove unreacted monomer, initiator residues, and catalyst. Common techniques include:
-
Precipitation: The polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. This is effective for removing soluble impurities.[11]
-
Dialysis: Useful for removing small molecule impurities from high molecular weight polymers in solution.[11]
-
Column Chromatography: Can be used to separate the polymer from impurities based on their affinity for the stationary phase.
-
Filtration: To remove any solid catalyst residues.
Quantitative Data Summary
The following tables provide illustrative data based on typical epoxide and alkene polymerizations, which can serve as a starting point for the optimization of this compound polymerization.
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and PDI in Anionic Ring-Opening Polymerization of an Epoxide Monomer (Illustrative Example)
| Monomer:Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 7,500 | 8,100 | 1.08 |
| 100:1 | 15,000 | 16,200 | 1.08 |
| 200:1 | 30,000 | 32,700 | 1.09 |
Table 2: Effect of Temperature on Polymerization Rate and Molecular Weight in Free Radical Polymerization of an Alkene Monomer (Illustrative Example)
| Temperature (°C) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 24 | 65 | 55,000 | 1.8 |
| 60 | 12 | 80 | 42,000 | 1.9 |
| 70 | 6 | 95 | 31,000 | 2.1 |
Experimental Protocols
Protocol 1: General Procedure for Anionic Ring-Opening Polymerization of this compound
-
Preparation: All glassware is flame-dried under vacuum and cooled under a stream of dry argon. The monomer (this compound) and solvent (e.g., THF) are purified by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF).
-
Reaction Setup: The reaction flask is charged with the purified solvent and monomer under an inert atmosphere.
-
Initiation: The initiator (e.g., a solution of potassium tert-butoxide in THF) is added dropwise to the stirred monomer solution at the desired reaction temperature (e.g., 0 °C to room temperature).
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1 to 24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR or FTIR to observe the disappearance of the epoxide protons or the C-O-C stretch of the epoxide ring.
-
Termination: The polymerization is terminated by the addition of a protic solvent, such as methanol.
-
Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water). The precipitate is collected by filtration, washed, and dried under vacuum.
Protocol 2: General Procedure for Free Radical Polymerization of this compound
-
Preparation: The monomer is passed through a column of basic alumina to remove any inhibitors. The solvent (e.g., toluene) is distilled.
-
Reaction Setup: The monomer, solvent, and a free-radical initiator (e.g., AIBN) are placed in a reaction flask equipped with a condenser and a magnetic stirrer.
-
Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stirred for the required duration (e.g., 4 to 24 hours).
-
Termination and Purification: The reaction is cooled to room temperature, and the polymer is isolated by precipitation in a non-solvent (e.g., methanol). The polymer is then collected, redissolved, and re-precipitated to further purify it. The final product is dried under vacuum.
Visualizations
Caption: Workflow for Anionic Ring-Opening Polymerization.
Caption: Troubleshooting Logic for Common Polymerization Issues.
References
- 1. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]
- 2. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives | MDPI [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 1,2-Epoxy-9-decene Ring-Opening Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening of 1,2-epoxy-9-decene.
Troubleshooting Guide
This guide addresses common issues encountered during the ring-opening of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of my ring-opened product. What are the potential causes and how can I improve it?
-
Answer: Low product yield in epoxide ring-opening reactions can stem from several factors. Firstly, the reactivity of the nucleophile is critical; weaker nucleophiles may require more forcing conditions. Secondly, the reaction conditions might not be optimal. Key parameters to investigate include reaction temperature, time, and the choice of solvent. In some cases, the use of a catalyst, such as a Lewis acid or a Brønsted acid, can significantly enhance the reaction rate.[1][2] It is also crucial to ensure the quality and purity of your starting materials, as impurities can interfere with the reaction. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help in determining the optimal reaction time.
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
-
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the nucleophilic attack on the epoxide ring?
-
Answer: The regioselectivity of the ring-opening of this compound is primarily dictated by the reaction conditions.[3]
-
Under basic or neutral conditions (with strong nucleophiles like amines or alkoxides): The reaction generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon (C1). To favor this outcome, ensure your reaction is free from acidic impurities and consider using a strong, non-protic nucleophile.[4][5]
-
Under acidic conditions (with weak nucleophiles in the presence of an acid catalyst): The reaction mechanism has significant SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon (C2) that can better stabilize the partial positive charge in the transition state.[6] To promote this regioselectivity, a protic solvent and a catalytic amount of a strong acid can be employed.
-
Issue 3: Presence of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer: Several side reactions can occur during the ring-opening of epoxides:
-
Polymerization: Epoxides can polymerize, especially under strongly acidic conditions or at high temperatures.[7][8] To avoid this, use a minimal amount of acid catalyst and maintain a controlled temperature. Slowly adding the epoxide to the reaction mixture can also help to minimize polymerization by keeping the monomer concentration low.
-
Diol Formation: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding diol (decane-1,2,9-triol). Ensure that all reactants and the solvent are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with the Alkene: The terminal double bond in this compound is generally less reactive than the epoxide ring. However, under certain conditions, particularly with highly reactive reagents, side reactions involving the alkene functionality might occur. Characterization of the side products by techniques such as NMR and Mass Spectrometry can help identify their structure and elucidate the reaction pathway.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical mechanism for the ring-opening of this compound with an amine?
-
A1: The ring-opening of an epoxide with an amine typically proceeds via a nucleophilic substitution reaction. Under neutral or basic conditions, it follows an SN2 mechanism where the amine directly attacks one of the carbon atoms of the epoxide ring.[9]
-
-
Q2: How does the choice of solvent affect the reaction?
-
A2: The solvent can influence the reaction rate and selectivity. Protic solvents (e.g., alcohols) can participate in the reaction by solvating the nucleophile and the epoxide, and may also act as a proton source, potentially leading to a mixture of regioisomers. Aprotic polar solvents (e.g., THF, DMF) are often good choices as they can dissolve the reactants without interfering with the reaction. In some cases, solvent-free conditions can also be employed to achieve high regioselectivity and yield.[1][9]
-
-
Q3: Can I use a catalyst for this reaction?
-
A3: Yes, both acid and base catalysts can be used. Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄) or Brønsted acids (e.g., H₂SO₄, HCl) can activate the epoxide towards nucleophilic attack, particularly for weaker nucleophiles.[2] Bases can be used to deprotonate the nucleophile, increasing its reactivity. Recently, metal- and solvent-free protocols using acetic acid as a catalyst have been reported to be highly effective for the ring-opening of epoxides with amines, offering excellent regioselectivity.[9]
-
-
Q4: How can I purify the final product?
-
A4: The purification of the ring-opened product typically involves standard laboratory techniques. After quenching the reaction and performing an aqueous workup to remove any catalyst and water-soluble byproducts, the crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
-
Data Presentation
The following table summarizes the expected qualitative effects of different reaction parameters on the outcome of the this compound ring-opening with an amine nucleophile.
| Parameter | Condition | Expected Major Product | Potential Side Products | Rationale |
| Reaction Conditions | Basic/Neutral (e.g., neat amine, no acid) | Nucleophilic attack at C1 (less hindered) | Low levels of polymerization | SN2 mechanism dominates.[4][5] |
| Acidic (catalytic H⁺) | Nucleophilic attack at C2 (more substituted) | Polymerization, Diol formation (if water is present) | SN1-like mechanism, protonation of the epoxide oxygen.[6] | |
| Nucleophile | Strong (e.g., primary amine) | High yield of ring-opened product | - | Higher reactivity leads to faster conversion. |
| Weak (e.g., aniline) | Slower reaction, may require catalyst or heat | Incomplete reaction | Lower nucleophilicity requires more forcing conditions. | |
| Temperature | Low to Moderate | Higher selectivity | Incomplete reaction at very low temperatures | Favors the desired kinetic product. |
| High | Faster reaction rate | Increased risk of polymerization and other side reactions | Provides activation energy but can lead to loss of selectivity. | |
| Solvent | Aprotic (e.g., THF, CH₂Cl₂) | Good control over the reaction | - | Minimizes solvent participation in the reaction. |
| Protic (e.g., MeOH, H₂O) | Potential for a mixture of regioisomers, diol formation | Solvolysis products | Solvent can act as a nucleophile or proton donor. |
Experimental Protocols
Representative Protocol for Ring-Opening of this compound with a Primary Amine (SN2 Conditions)
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the epoxide in a minimal amount of anhydrous THF.
-
Add the primary amine (1.1 - 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ring-opened product.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound ring-opening.
Reaction Pathways
Caption: Reaction pathways in this compound ring-opening.
References
- 1. rroij.com [rroij.com]
- 2. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
- 3. research.vu.nl [research.vu.nl]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1,2-Epoxy-9-decene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-Epoxy-9-decene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using meta-chloroperoxybenzoic acid (m-CPBA) for the epoxidation of a precursor like 9-decen-1-ol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive m-CPBA: Peroxyacids can degrade over time, especially if not stored properly. | - Use fresh, high-purity m-CPBA. - Store m-CPBA in a cool, dark, and dry place. Consider storing it in a refrigerator at 2-8 °C.[1] - Perform an activity test on the m-CPBA if degradation is suspected. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Typical reaction temperatures for m-CPBA epoxidations are between 0°C and room temperature (25°C).[2] If the reaction is sluggish, consider allowing it to stir at room temperature for a longer period. | |
| 3. Inappropriate Solvent: The choice of solvent can impact reaction efficiency. | - Dichloromethane (CH₂Cl₂) is a commonly used and effective solvent for m-CPBA epoxidations.[2] Ensure the solvent is anhydrous to prevent side reactions. | |
| Low Yield of Epoxide with Byproduct Formation | 1. Epoxide Ring-Opening: The primary side reaction is the acid-catalyzed hydrolysis of the epoxide to form a diol, especially if water is present.[3][4] The m-chlorobenzoic acid byproduct can catalyze this reaction. | - Ensure all glassware and solvents are dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. - During the workup, promptly neutralize the acidic byproduct by washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[2][5] |
| 2. Presence of a Hydroxyl Group: If the starting material is 9-decen-1-ol, the hydroxyl group can sometimes interfere, although it can also direct and accelerate the epoxidation.[6][7] | - The hydroxyl group generally does not need to be protected for this reaction and can aid in directing the epoxidation. However, if significant side reactions involving the alcohol are suspected, consider protecting it as a silyl ether (e.g., TBDMS) before epoxidation and deprotecting it afterward. | |
| Difficulty in Product Purification | 1. Contamination with m-chlorobenzoic acid: This acidic byproduct is a common impurity. | - During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproduct. A wash with a 10% aqueous solution of sodium sulfite (Na₂SO₃) can also be used to quench any remaining peroxyacid.[5] - If the byproduct persists, it can be removed by flash column chromatography, as it is highly polar.[5] |
| 2. Product is a colorless oil: This can make it difficult to track during purification. | - Use TLC with a suitable stain (e.g., potassium permanganate or vanillin) to visualize the non-UV active epoxide. - The expected Rf value for the epoxide will be higher (less polar) than the starting alcohol (if used) and the diol byproduct. | |
| 3. Acid-Sensitivity of the Epoxide on Silica Gel: Silica gel is slightly acidic and can cause ring-opening of the epoxide during column chromatography. | - Deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-3%) before loading the sample.[8] - Alternatively, use a neutral stationary phase like neutral alumina for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: While specific yields for this compound are not widely reported in readily available literature, yields for the epoxidation of similar long-chain terminal alkenes using peroxyacids are generally good, often in the range of 75% to 95%.[3][4][9] A yield significantly below this range may indicate one of the issues outlined in the troubleshooting guide.
Q2: What is the starting material for the synthesis of this compound?
A2: The most common precursor is 9-decen-1-ol. The terminal double bond is epoxidized to form the desired product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The starting material (9-decen-1-ol) will be more polar and have a lower Rf value than the product, this compound. The m-chlorobenzoic acid byproduct will be very polar and may remain at the baseline. The disappearance of the starting material spot indicates the reaction is complete.
Q4: What are the key safety precautions when working with m-CPBA?
A4: m-CPBA is a strong oxidizing agent and can be explosive, especially in high concentrations and when heated.[1] It is also a skin and eye irritant. Always handle m-CPBA in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Avoid contact with flammable materials and metals. Store it in a cool, dry place away from heat sources.[1]
Q5: Are there alternative methods for synthesizing this compound?
A5: Yes, other methods for epoxidation of alkenes exist. These include:
-
Enzymatic epoxidation: Using enzymes like peroxygenases can be a greener alternative.[10]
-
Catalytic epoxidation with hydrogen peroxide: This method uses a catalyst, such as manganese triflate, in the presence of hydrogen peroxide.[11]
-
Halohydrin formation followed by ring closure: This two-step process involves the formation of a halohydrin from the alkene, which is then treated with a base to form the epoxide.[12]
Experimental Protocols
General Protocol for the Epoxidation of 9-decen-1-ol to this compound using m-CPBA
This protocol is a general guideline based on standard procedures for m-CPBA epoxidations. Optimization may be required.
Materials:
-
9-decen-1-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 9-decen-1-ol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 9-decen-1-ol at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture again to 0°C to precipitate some of the m-chlorobenzoic acid.
-
Filter the mixture and transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous Na₂SO₃ solution, saturated aqueous NaHCO₃ solution (repeat 2-3 times to ensure all acid is removed), and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by flash column chromatography on silica gel.[1]
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The optimal ratio should be determined by TLC.
-
Acid-Sensitivity: If the epoxide shows signs of degradation on silica gel, consider using silica gel deactivated with triethylamine or using neutral alumina.[8]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Workup [chem.rochester.edu]
- 6. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. Efficient epoxidation of alkenes with hydrogen peroxide, lactone, and lipase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. leah4sci.com [leah4sci.com]
Technical Support Center: Controlling Regioselectivity in 1,2-Epoxy-9-decene Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-epoxy-9-decene. The information is designed to help you control the regioselectivity of ring-opening reactions and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of ring-opening reactions with this compound?
A1: The regioselectivity of the nucleophilic attack on the epoxide ring of this compound is primarily determined by the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions.
-
Under Basic or Neutral Conditions (SN2 Mechanism): With strong, negatively charged nucleophiles (e.g., alkoxides, thiolates, amines, Grignard reagents), the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom, which in the case of this compound is the terminal C1 carbon. This leads to the formation of a secondary alcohol at the C2 position.
-
Under Acidic Conditions (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character. A partial positive charge develops on the more substituted carbon (C2), as it can better stabilize the charge. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon, resulting in the formation of a primary alcohol at the C1 position.
Q2: Can the terminal double bond in this compound interfere with the ring-opening reaction?
A2: Yes, the terminal alkene can potentially undergo side reactions depending on the reagents and conditions used. For instance, under strongly acidic conditions or in the presence of certain transition metal catalysts, isomerization of the double bond or addition reactions across the double bond (e.g., hydration, hydrohalogenation) could occur. It is crucial to select reagents that are chemoselective for the epoxide ring-opening. For many standard ring-opening conditions, the epoxide is significantly more reactive than the unactivated terminal alkene.
Q3: I am having trouble with the solubility of this compound and its products in my reaction medium. What can I do?
A3: this compound is a long-chain, non-polar molecule, which can lead to solubility issues, particularly in polar or aqueous solvents. Here are some strategies to address this:
-
Solvent Selection: Choose a solvent that can dissolve both the epoxide and the nucleophile. Aprotic polar solvents like THF, DMF, or acetonitrile are often good choices. For reactions in protic solvents like alcohols, ensure the concentration is not so high as to cause precipitation.
-
Co-solvents: Using a mixture of solvents can be effective. For example, in reactions with aqueous nucleophiles, a co-solvent like THF or acetonitrile can help to create a homogeneous reaction mixture.
-
Phase-Transfer Catalysis: For reactions involving a water-soluble nucleophile and an organic-soluble epoxide, a phase-transfer catalyst can be employed to facilitate the reaction at the interface of the two phases.
Q4: How can I purify the products of my this compound ring-opening reaction?
A4: The products of these reactions are typically long-chain di-functional molecules that are often oils at room temperature. The most common and effective method for purification is flash column chromatography on silica gel.[1]
-
Solvent System: A gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. The exact ratio will depend on the polarity of your product, which is influenced by the nucleophile you used.
-
Monitoring: The progress of the separation should be monitored by Thin Layer Chromatography (TLC).[2][3]
-
Alternative Methods: For some products, distillation under reduced pressure might be an option if they are sufficiently volatile and thermally stable.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of C1 attack under acidic conditions. | The reaction mechanism does not have enough SN1 character. The acid catalyst may not be strong enough, or the nucleophile is too strong. | Use a stronger Lewis or Brønsted acid to promote the development of a more stable partial positive charge at the C2 position. Use a weaker, less-basic nucleophile (e.g., an alcohol as the solvent instead of an alkoxide). |
| Significant amount of C2 attack under basic conditions. | Traces of acid are present in the reaction mixture, leading to a competing acid-catalyzed pathway. The reaction temperature is too high, leading to less selective reactions. | Ensure all reagents and glassware are free of acidic impurities. Run the reaction at a lower temperature to favor the kinetically controlled SN2 pathway. |
| Reaction with a weak nucleophile gives a mixture of products. | The reaction is on the borderline between SN1 and SN2 pathways. | To favor C2 attack (SN1-like), add a catalytic amount of a suitable acid. To favor C1 attack (SN2-like), convert the weak nucleophile to its more potent conjugate base if possible (e.g., use an alkoxide instead of an alcohol). |
Issue 2: Low Yield or Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after an extended reaction time. | The nucleophile is not strong enough. The reaction temperature is too low. Steric hindrance around the epoxide. | For weak nucleophiles, consider adding a catalyst (acid or base). Increase the reaction temperature, but monitor for side reactions. Use a less sterically hindered nucleophile if possible. |
| Multiple unidentified byproducts are formed. | The reaction conditions are too harsh (e.g., too high temperature, too strong acid/base), causing decomposition or polymerization. The terminal alkene is reacting. | Use milder reaction conditions (lower temperature, less concentrated reagents). Screen different catalysts that are more selective for the epoxide ring-opening. |
| Formation of a 1,2-diol as a major byproduct. | Presence of water in the reaction mixture, which acts as a nucleophile. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following table summarizes the expected major products and regioselectivity for the ring-opening of this compound under different conditions. The regiomeric ratios and yields are representative for terminal epoxides and may vary depending on the specific nucleophile and precise reaction conditions.
| Reaction Type | Nucleophile (Example) | Catalyst/Conditions | Major Product | Expected Regioselectivity (C1:C2 attack) | Typical Yield |
| Basic/Neutral | Sodium methoxide (CH₃ONa) | Methanol (solvent) | 1-methoxy-9-decen-2-ol | >95 : 5 | High |
| Basic/Neutral | Aniline (C₆H₅NH₂) | Acetic Acid (catalyst) | 2-(phenylamino)-9-decen-1-ol | Highly regioselective for C1 attack | High[4][5][6] |
| Basic/Neutral | Sodium azide (NaN₃) | CeCl₃ / Acetonitrile-H₂O | 1-azido-9-decen-2-ol | Highly regioselective for C1 attack | Excellent[7] |
| Basic/Neutral | Thiophenol (C₆H₅SH) | Water (solvent), 70 °C | 1-(phenylthio)-9-decen-2-ol | Highly regioselective for C1 attack | High[8] |
| Acid-Catalyzed | Methanol (CH₃OH) | H₂SO₄ (catalytic) | 2-methoxy-9-decen-1-ol | 5 : >95 | Good to High |
| Acid-Catalyzed | Hydrochloric acid (HCl) | Anhydrous | 1-chloro-9-decen-2-ol | >95 : 5 (for primary/secondary epoxides) | Good |
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening with an Amine (Regioselective C1 Attack)
This protocol is adapted from a general procedure for the acetic acid-mediated aminolysis of epoxides.[4][9]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired amine (e.g., aniline, 1.2 eq.) followed by a catalytic amount of acetic acid (0.1 eq.).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-60 °C if the reaction is slow.
-
Monitoring: Monitor the reaction progress by TLC until the starting epoxide is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude β-amino alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (Regioselective C2 Attack)
This is a general protocol for the acid-catalyzed alcoholysis of epoxides.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an excess of anhydrous methanol, which acts as both the nucleophile and the solvent, in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The product will be more polar than the starting epoxide.
-
Work-up: Once the reaction is complete, neutralize the acid by adding a mild base (e.g., saturated sodium bicarbonate solution or triethylamine). Remove the bulk of the methanol under reduced pressure. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Regioselectivity in the ring-opening of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Cerium(III) Chloride Promoted Highly Regioselective Ring Opening of Epoxides and Aziridines Using NaN3 in Acetonitrile: A Facile Synthesis of 1,3-Azidoalcohols and 1,2-Azidoamines [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-a… [ouci.dntb.gov.ua]
Technical Support Center: Stabilization of 1,2-Epoxy-9-decene During Storage
Welcome to the technical support center for the handling and storage of 1,2-Epoxy-9-decene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and purity of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter when storing this compound.
Q1: What are the primary degradation pathways for this compound during storage?
A1: this compound is susceptible to degradation through three primary pathways due to its chemical structure, which contains both an epoxide ring and a terminal double bond:
-
Hydrolysis: The epoxide ring can be opened by reaction with water, especially in the presence of acidic or basic catalysts, to form 9-decene-1,2-diol.
-
Acid-Catalyzed Polymerization: Trace amounts of acidic impurities can catalyze the ring-opening of the epoxide, leading to polymerization and the formation of oligomers or polymers. This results in an increase in viscosity and a decrease in the purity of the material.
-
Autoxidation: The terminal double bond is susceptible to oxidation by atmospheric oxygen, a process known as autoxidation. This free-radical chain reaction can lead to the formation of hydroperoxides, which can further decompose into various degradation products, including aldehydes, ketones, and smaller chain acids. Epoxides themselves can also be products of lipid autoxidation[1][2].
Q2: I've noticed an increase in the viscosity of my stored this compound. What could be the cause?
A2: An increase in viscosity is a common indicator of degradation, most likely due to polymerization. This is often initiated by acidic impurities that catalyze the opening of the epoxide ring, leading to the formation of larger molecules. It is crucial to store this compound in a way that minimizes exposure to acidic contaminants.
Q3: My this compound has developed a yellow tint. Is it still usable?
A3: Yellowing is often a sign of oxidation or the formation of degradation products. While the compound might still be usable for some applications, the presence of color indicates a decrease in purity. It is recommended to re-analyze the material to determine its purity and the concentration of degradation products before use in sensitive applications.
Q4: What are the ideal storage conditions for this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-6 °C | Low temperatures slow down the rates of all degradation reactions, including hydrolysis, polymerization, and oxidation. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | An inert atmosphere prevents autoxidation of the terminal double bond by excluding oxygen. |
| Light | Protected from light (amber vial) | Light can initiate and accelerate autoxidation reactions. |
| Container | Tightly sealed, clean, dry glass container | Prevents contamination with moisture, oxygen, and other impurities. Glass is preferred over plastic to avoid potential leaching of plasticizers or other contaminants. |
Q5: What types of stabilizers can be used to prolong the shelf-life of this compound?
A5: The addition of stabilizers can significantly improve the storage stability of this compound. The choice of stabilizer depends on the primary degradation pathway you wish to inhibit:
-
Acid Scavengers: To prevent acid-catalyzed polymerization, small amounts of an acid scavenger can be added. Tertiary amines, such as triethylamine, are effective at neutralizing trace acidic impurities[3][4][5].
-
Antioxidants: To inhibit autoxidation of the double bond, a free-radical scavenger can be used. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose[6][7][8][9].
It is crucial to use high-purity stabilizers and to determine the optimal concentration to avoid any interference with downstream applications.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Determination of Acid Value (Modified from ASTM D1639)
This method determines the amount of acidic impurities in the sample, which can catalyze polymerization.
Materials:
-
Titration vessel
-
Buret, 50 mL, calibrated
-
Magnetic stirrer and stir bar
-
Toluene, reagent grade
-
Isopropanol, reagent grade
-
Potassium hydroxide (KOH), 0.1 M solution in methanol, standardized
-
Phenolphthalein indicator solution (1% in ethanol)
Procedure:
-
Accurately weigh approximately 5-10 g of the this compound sample into the titration vessel.
-
Add 50 mL of a neutralized solvent mixture (e.g., 1:1 toluene/isopropanol) to the sample and add a magnetic stir bar.
-
Add 3-5 drops of phenolphthalein indicator solution.
-
Titrate the solution with the standardized 0.1 M KOH solution, stirring continuously, until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Perform a blank titration using 50 mL of the solvent mixture without the sample.
Calculation: Acid Value (mg KOH/g) = ((A - B) * N * 56.1) / W Where:
-
A = volume of KOH solution used for the sample (mL)
-
B = volume of KOH solution used for the blank (mL)
-
N = normality of the KOH solution (mol/L)
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
Troubleshooting:
-
Endpoint is difficult to see: The solution may be colored. A potentiometric titration may be necessary.
-
Inconsistent results: Ensure the solvent mixture is properly neutralized before each titration. Check for and eliminate any sources of CO2 contamination.
Protocol 2: Determination of Oxirane Oxygen Content (Modified from ASTM D1652)
This method quantifies the amount of epoxide in the sample, providing a direct measure of its purity and degradation.
Materials:
-
Erlenmeyer flask, 250 mL
-
Buret, 50 mL, calibrated
-
Magnetic stirrer and stir bar
-
Glacial acetic acid
-
Tetraethylammonium bromide (TEAB) solution (100 g in 400 mL glacial acetic acid)
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Crystal violet indicator solution (0.1 g in 100 mL glacial acetic acid)
Procedure:
-
Accurately weigh approximately 0.3-0.5 g of the this compound sample into the Erlenmeyer flask.
-
Add 10 mL of glacial acetic acid and a magnetic stir bar.
-
Add 15 mL of the TEAB solution.
-
Add 3-5 drops of crystal violet indicator solution. The solution should appear violet.
-
Titrate with the standardized 0.1 N perchloric acid solution until the color changes from violet to a blue-green endpoint.
-
Record the volume of perchloric acid solution used.
-
Perform a blank titration using the same procedure but without the sample.
Calculation: Oxirane Oxygen (%) = ((V - B) * N * 1.6) / W Where:
-
V = volume of perchloric acid solution used for the sample (mL)
-
B = volume of perchloric acid solution used for the blank (mL)
-
N = normality of the perchloric acid solution (mol/L)
-
1.6 = a factor derived from the molecular weight of oxygen and a conversion factor
-
W = weight of the sample (g)
Troubleshooting:
-
Fading endpoint: This may be due to the presence of interfering substances. Ensure all reagents are of high purity.
-
Precipitate formation: Some samples may not be fully soluble. A different solvent may be required.
Protocol 3: GC-MS Analysis of Degradation Products
This method is used to identify and quantify the degradation products of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of volatile and semi-volatile organic compounds (e.g., a low-polarity silica column like a VF-1ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Sample Preparation:
-
Dilute a known amount of the stored this compound sample in a suitable solvent (e.g., dichloromethane or acetone) to a final concentration of approximately 1 mg/mL.
-
If necessary, derivatize the sample to improve the volatility and chromatographic behavior of polar degradation products like diols. Silylation with a reagent like BSTFA is a common method.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
Data Analysis:
-
Identify degradation products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the degradation products using an internal standard and calibration curves.
Visualizations
The following diagrams illustrate key concepts related to the stabilization of this compound.
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for degradation of this compound.
Caption: Logical relationships between degradation pathways and stabilization strategies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increasing the Lifetime of Epoxy Components with Antioxidant Stabilizers (Technical Report) | OSTI.GOV [osti.gov]
- 9. Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Catalyst Deactivation in 1,2-Epoxy-9-decene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of 1,2-epoxy-9-decene.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my this compound synthesis?
A1: The primary indicators of catalyst deactivation include a noticeable decrease in the conversion of 1,9-decadiene, a drop in the selectivity towards this compound, and the need for longer reaction times or higher temperatures to achieve a previously attainable conversion rate. For heterogeneous catalysts, a consistent decline in performance over consecutive reaction cycles is a clear sign of deactivation.
Q2: What are the primary mechanisms causing my catalyst to deactivate during the epoxidation of 1,9-decadiene?
A2: Catalyst deactivation in this synthesis can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[1]
-
Poisoning: Impurities present in the 1,9-decadiene feedstock or the solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and nitrogen compounds.
-
Fouling (Coking): The formation of high-molecular-weight byproducts or polymers on the catalyst surface can physically block the active sites and pores.[2] This is a common issue in olefin epoxidation, where side reactions can lead to the formation of bulky organic deposits.
-
Leaching: In the case of supported heterogeneous catalysts, the active metal or metal oxide species can dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[3][4]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine particles of the active catalytic phase to agglomerate, which reduces the active surface area.[1]
-
Mechanical Attrition: For heterogeneous catalysts in stirred tank reactors, the physical breakdown of the catalyst support can lead to a loss of active material and changes in the reactor hydrodynamics.
Q3: I am using a titanium silicate catalyst (e.g., TS-1) and observing a loss in activity. What is the likely cause and how can I regenerate it?
A3: For titanium silicate catalysts, a common cause of deactivation is the blockage of micropores by bulky organic by-products formed from side reactions of the epoxide product.[2] Regeneration can often be achieved through calcination or washing with a dilute hydrogen peroxide solution.[2]
Q4: How can I minimize catalyst deactivation in my experiments?
A4: To mitigate catalyst deactivation, consider the following strategies:
-
Feedstock Purification: Ensure the 1,9-decadiene and solvent are of high purity to avoid introducing catalyst poisons.
-
Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize thermal degradation and the formation of high-molecular-weight byproducts.
-
Catalyst Selection: Choose a catalyst with a robust support and high resistance to leaching under your reaction conditions.
-
Proper Reactor Design and Operation: For heterogeneous catalysts, ensure efficient stirring to avoid localized overheating and minimize mechanical stress on the catalyst particles.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Gradual decrease in conversion over multiple runs | Fouling by organic residues or coke. | 1. Wash the catalyst with a suitable solvent (e.g., isopropanol) to remove adsorbed species. 2. If solvent washing is ineffective, perform a controlled calcination to burn off carbonaceous deposits.[2] |
| Sudden and significant drop in activity | Catalyst poisoning. | 1. Analyze the feedstock (1,9-decadiene and solvent) for potential impurities like sulfur or nitrogen compounds. 2. If a poison is identified, purify the feedstock before the next run. |
| Loss of catalyst mass and fine particles in the product | Mechanical attrition of the catalyst support. | 1. Reduce the stirrer speed to minimize mechanical stress. 2. Consider using a catalyst with a more mechanically stable support. |
| Decreased selectivity to this compound | - Change in the nature of active sites due to thermal degradation. - Formation of byproducts that catalyze undesired reactions. | 1. Lower the reaction temperature. 2. Analyze the product mixture to identify byproducts that might be causing further reactions. |
| Color change in the reaction mixture (for heterogeneous catalysts) | Leaching of the active metal species into the solution.[3][4] | 1. After the reaction, filter the catalyst and allow the filtrate to react further to see if the reaction continues. 2. If leaching is confirmed, consider using a different catalyst support or modifying the existing one to improve metal anchoring. |
Experimental Protocols
Protocol for Regeneration of a Deactivated Titanium Silicate Catalyst (e.g., TS-1)
This protocol is a general guideline for regenerating a titanium silicate catalyst that has been deactivated by fouling with organic by-products.[2]
1. Solvent Washing:
-
After the reaction, separate the catalyst from the reaction mixture by filtration.
-
Wash the catalyst thoroughly with a solvent such as isopropanol to remove any adsorbed organic molecules.
-
Dry the catalyst in an oven at 110°C for 4-6 hours.
-
Test the activity of the washed catalyst. If activity is not fully restored, proceed to calcination.
2. Calcination:
-
Place the solvent-washed and dried catalyst in a ceramic crucible.
-
Heat the catalyst in a furnace with a slow flow of air.
-
Gradually increase the temperature to 550°C at a rate of 5°C/min.
-
Hold the temperature at 550°C for 5 hours to ensure complete combustion of organic deposits.[2]
-
Cool the catalyst slowly to room temperature under a flow of dry air or nitrogen.
-
The regenerated catalyst is now ready for use.
3. Dilute Hydrogen Peroxide Wash:
-
As an alternative to calcination, the deactivated catalyst can be washed with a dilute solution of hydrogen peroxide.[2]
-
Suspend the catalyst in a 5-10 wt% aqueous solution of H₂O₂.
-
Stir the suspension at room temperature for 2-4 hours.
-
Filter the catalyst, wash with deionized water, and dry at 110°C.
Data Presentation
Table 1: Hypothetical Data on Catalyst Performance and Deactivation
| Catalyst | Cycle Number | 1,9-Decadiene Conversion (%) | This compound Selectivity (%) | Notes |
| Fresh TS-1 | 1 | 95 | 92 | Initial performance |
| Used TS-1 | 5 | 75 | 88 | Deactivation observed |
| Regenerated TS-1 (Calcination) | 6 | 93 | 91 | Activity largely restored |
| Fresh Mo/SiO₂ | 1 | 88 | 85 | - |
| Used Mo/SiO₂ | 3 | 60 | 75 | Significant deactivation |
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Workflow for regenerating a deactivated catalyst.
References
- 1. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Modelling the active sites of heterogeneous titanium epoxidation catalysts using titanium silasequioxanes: insight into specific factors that determine leaching in liquid-phase processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Modelling the active sites of heterogeneous titanium epoxidationcatalysts using titanium silasequioxanes: insight into specific factorsthat determine leaching in liquid-phase processes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scale-Up of 1,2-Epoxy-9-decene Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up of 1,2-Epoxy-9-decene synthesis. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the transition from laboratory to pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is most suitable for scale-up?
A1: The synthesis of this compound, an unsaturated epoxide, typically involves the selective epoxidation of 1,9-decadiene. Common methods include:
-
Peroxyacid Epoxidation: Utilizing reagents like meta-chloroperoxybenzoic acid (mCPBA). While effective at the lab scale, the cost and handling of stoichiometric peroxyacids and the formation of carboxylic acid byproducts can be challenging during scale-up.
-
Catalytic Epoxidation with Hydrogen Peroxide: This is often a more sustainable and cost-effective approach for industrial production. It involves a catalyst, such as a titanium silicate or a manganese complex, with hydrogen peroxide as the oxidant. This method primarily yields water as a byproduct.
-
Halohydrin Formation followed by Ring Closure: This two-step process involves reacting the diene with a halogen and water (e.g., using N-bromosuccinimide in aqueous solution) to form a halohydrin, which is then treated with a base to form the epoxide. This method can offer good selectivity.
For large-scale production, catalytic epoxidation with hydrogen peroxide is often preferred due to its atom economy and the use of less hazardous reagents.
Q2: How can I control the selectivity of the reaction to minimize the formation of the di-epoxide (1,2,9,10-diepoxydecane)?
A2: Minimizing the formation of the di-epoxide is crucial for achieving high purity of this compound. Key strategies include:
-
Stoichiometry Control: Using a molar excess of the diene (1,9-decadiene) relative to the oxidizing agent can statistically favor mono-epoxidation.
-
Controlled Addition of Oxidant: A slow, controlled addition of the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture can help maintain a low concentration of the oxidant, thereby reducing the likelihood of the initially formed mono-epoxide reacting further.
-
Reaction Monitoring: Closely monitoring the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) allows for quenching the reaction once the optimal conversion to the mono-epoxide is achieved.
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reaction: Epoxidation reactions are often highly exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system and careful monitoring of the internal temperature are essential to prevent thermal runaway.
-
Handling of Oxidizing Agents: Peroxyacids and concentrated hydrogen peroxide are strong oxidizers and can be explosive, especially in the presence of organic materials or contaminants. Proper handling procedures, dedicated equipment, and appropriate personal protective equipment (PPE) are required.
-
Product Hazards: this compound is a combustible liquid and can cause skin and serious eye irritation. Ensure adequate ventilation to avoid the accumulation of flammable vapors and use appropriate PPE, including gloves and eye protection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Degradation of the product (e.g., hydrolysis). - Suboptimal reaction temperature. - Catalyst deactivation. | - Monitor the reaction to completion using GC or TLC. - Ensure anhydrous conditions if using a water-sensitive catalyst/reagent. - Optimize the reaction temperature; too high can lead to side reactions, too low can slow the reaction rate. - If using a heterogeneous catalyst, check for poisoning or loss of activity. |
| Formation of Significant Amounts of 1,2,9,10-diepoxydecane | - Molar ratio of oxidant to diene is too high. - Reaction time is too long. - Poor mixing leading to localized high concentrations of the oxidant. | - Use a molar excess of 1,9-decadiene. - Stop the reaction once the maximum concentration of the mono-epoxide is reached. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Presence of Diol Impurities (from Epoxide Ring Opening) | - Presence of water in the reaction mixture, especially under acidic or basic conditions. - High reaction temperatures. | - Use anhydrous solvents and reagents. - If an aqueous workup is necessary, perform it at low temperatures and quickly neutralize any acidic or basic species. - Maintain the reaction temperature within the optimal range. |
| Difficulty in Purifying the Product | - Boiling points of the product and starting material (1,9-decadiene) may be close. - Formation of azeotropes. | - Use fractional distillation under reduced pressure to separate the product from unreacted starting material. - Consider chromatographic purification for smaller scales or if high purity is required, though this can be challenging for large quantities. |
Quantitative Data
| Property | Value | Reference(s) |
| CAS Number | 85721-25-1 | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 0.842 g/mL at 25 °C | [2] |
| Boiling Point | 199.8 °C | [1] |
| Flash Point | 78 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.442 | [2] |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound via Catalytic Epoxidation
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
Materials:
-
1,9-decadiene
-
30% Hydrogen peroxide (H₂O₂)
-
Titanium silicalite-1 (TS-1) catalyst
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable solvent for extraction)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with 1,9-decadiene and methanol.
-
Add the TS-1 catalyst to the mixture.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add the 30% hydrogen peroxide solution dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC.
-
Once the desired conversion is achieved, filter off the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
Technical Support Center: Managing Viscosity in 1,2-Epoxy-9-decene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing viscosity during the polymerization of 1,2-Epoxy-9-decene.
Troubleshooting Guide: Common Viscosity-Related Issues
This guide addresses common problems encountered during the polymerization of this compound, with a focus on viscosity control.
Issue 1: Rapid and Uncontrolled Viscosity Increase
Symptoms:
-
The reaction mixture becomes too thick to stir effectively shortly after initiation.
-
Gelation occurs prematurely, preventing the desired molecular weight from being reached.
-
Noticeable heat generation (exotherm) from the reaction vessel.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| High Initiator Concentration | An excessive initiator concentration can lead to a rapid polymerization rate and a sharp increase in viscosity. Reduce the initiator concentration to achieve a more controlled reaction. |
| High Monomer Concentration (Bulk Polymerization) | In bulk polymerization, the high concentration of monomer can lead to a very fast reaction and viscosity buildup. Consider introducing a suitable solvent to dilute the monomer and moderate the reaction rate. |
| Elevated Reaction Temperature | Higher temperatures increase the rate of polymerization. If the reaction is too fast, consider lowering the reaction temperature to gain better control over the viscosity increase. |
| Inefficient Heat Dissipation | A strong exotherm can accelerate the polymerization uncontrollably. Ensure efficient stirring and consider using a cooling bath to manage the reaction temperature. |
Troubleshooting Workflow for Rapid Viscosity Increase
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Issue 2: Inconsistent or Low Viscosity
Symptoms:
-
The final polymer has a much lower viscosity than expected for the targeted molecular weight.
-
The polymerization appears to have stalled, with little to no increase in viscosity over time.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Low Initiator Concentration or Inactive Initiator | An insufficient amount of active initiator will result in a low polymerization rate and low molecular weight polymer.[1][2] Ensure the correct initiator concentration is used and that the initiator has not degraded. |
| Presence of Impurities | Water and alcohols can act as chain transfer agents in cationic polymerization, leading to lower molecular weight and reduced viscosity.[3] Ensure all reagents and glassware are thoroughly dried before use. |
| Low Reaction Temperature | The polymerization rate may be too slow at lower temperatures. Consider a moderate increase in the reaction temperature to promote polymerization. |
| Inappropriate Solvent Choice | The choice of solvent can affect polymerization kinetics. Ensure the solvent is inert and does not interfere with the initiator or propagating species. |
Frequently Asked Questions (FAQs)
Q1: What is a typical viscosity for this compound monomer?
Q2: How does the choice of initiator (cationic vs. anionic) affect the viscosity profile during polymerization?
Both cationic and anionic mechanisms can be used for the ring-opening polymerization of epoxides.
-
Cationic Polymerization: Often initiated by Lewis acids or superacids. The polymerization can be very fast, leading to a rapid increase in viscosity. The presence of nucleophilic impurities like water or alcohols can act as chain transfer agents, which can lower the final molecular weight and viscosity.[3]
-
Anionic Polymerization: Typically initiated by strong bases like alkoxides or organometallic compounds. This method can offer better control over the polymerization, leading to a more gradual increase in viscosity and polymers with a narrower molecular weight distribution.[4][5]
The choice of initiator will significantly impact the polymerization kinetics and, consequently, the viscosity profile.
Q3: Can the terminal double bond in this compound participate in side reactions that affect viscosity?
The terminal vinyl group can potentially participate in side reactions, especially under certain catalytic conditions. While the primary reaction is the ring-opening of the epoxide, some initiators or catalysts might also promote polymerization or crosslinking through the double bond. This could lead to branching or network formation, which would dramatically increase the viscosity. Careful selection of the initiator is crucial to ensure selective polymerization of the epoxy group.
Q4: What solvents are recommended for controlling the viscosity of this compound polymerization?
The choice of solvent is critical for managing viscosity. A good solvent should dissolve both the monomer and the resulting polymer and be inert under the reaction conditions.
| Solvent Type | Examples | Considerations |
| Aromatic Hydrocarbons | Toluene, Xylene | Good solvents for many polymers and are relatively non-polar. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Often used for polymerizations but can have safety and environmental concerns. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Can be good solvents but may coordinate with certain initiators. |
It is important to note that in some cases, a "poor" solvent can lead to higher solution viscosity at higher polymer concentrations due to polymer aggregation.[6] The effectiveness of a solvent will depend on the specific polymer-solvent interactions.
Q5: How can I monitor the viscosity of my reaction in real-time?
Real-time viscosity monitoring can provide valuable insights into the polymerization kinetics and help in controlling the process. Techniques include:
-
In-line Viscometers: These instruments are integrated directly into the reaction setup and provide continuous viscosity measurements.
-
Rheometers: Samples can be periodically taken from the reaction (if feasible) and analyzed using a rheometer to determine the viscosity.
Experimental Protocols
Protocol 1: General Procedure for Bulk Cationic Polymerization of this compound
This protocol provides a general guideline. Specific conditions should be optimized for the desired polymer properties.
Materials:
-
This compound (dried over CaH₂)
-
Initiator (e.g., a Lewis acid such as BF₃·OEt₂)
-
Anhydrous solvent for initiator (if necessary, e.g., dichloromethane)
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer and an inlet for an inert gas.
-
Place the desired amount of this compound into the flask under an inert atmosphere.
-
If using a solvent to control viscosity, add the anhydrous solvent to the monomer at this stage.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Prepare a stock solution of the initiator in an anhydrous solvent.
-
Slowly add the initiator solution to the stirred monomer solution dropwise.
-
Monitor the reaction progress. A gradual increase in viscosity is expected. If the reaction is too vigorous, the rate of initiator addition should be slowed, or the reaction temperature lowered.
-
Allow the reaction to proceed for the desired time or until the target viscosity/molecular weight is achieved.
-
Terminate the polymerization by adding a suitable quenching agent (e.g., a small amount of methanol or ammonia solution).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Protocol 2: Measurement of Intrinsic Viscosity using an Ubbelohde Viscometer
This protocol is adapted from a general procedure for determining the intrinsic viscosity of polymer solutions.[7]
Materials:
-
Poly(this compound)
-
Suitable solvent (e.g., toluene)
-
Ubbelohde viscometer
-
Volumetric flasks
-
Pipettes
-
Constant temperature water bath
Procedure:
-
Prepare a stock solution of the polymer in the chosen solvent (e.g., 0.5 g/dL).
-
Place a known volume of the pure solvent into the Ubbelohde viscometer and equilibrate it in the constant temperature water bath.
-
Measure the flow time of the solvent. Repeat at least three times to ensure accuracy.
-
Clean and dry the viscometer.
-
Place a known volume of the polymer stock solution into the viscometer and equilibrate it in the water bath.
-
Measure the flow time of the polymer solution. Repeat at least three times.
-
Perform serial dilutions of the polymer solution directly in the viscometer by adding known volumes of the pure solvent. Measure the flow time for each concentration.
-
Calculate the relative viscosity (η_rel) and specific viscosity (η_sp) for each concentration.
-
Plot η_sp/c and (ln η_rel)/c against concentration (c).
-
Extrapolate the plots to zero concentration to determine the intrinsic viscosity [η].
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight and Viscosity (General Trend)
| Initiator Concentration | Polymerization Rate | Average Molecular Weight | Intrinsic Viscosity |
| Low | Slower | Higher | Higher |
| High | Faster | Lower | Lower |
This table represents a general trend observed in free radical and some ionic polymerizations.[1][8] The exact quantitative relationship will depend on the specific monomer, initiator, and reaction conditions.
Visualization of Key Concepts
Logical Relationship for Initiator Selection
Caption: Decision tree for selecting the type of polymerization.
Experimental Workflow for Viscosity Management
Caption: Workflow for controlled polymerization and viscosity management.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. users.metu.edu.tr [users.metu.edu.tr]
- 8. fluenceanalytics.com [fluenceanalytics.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Epoxy-9-decene and 1,2-epoxydecane
For Researchers, Scientists, and Drug Development Professionals
Structural and Physicochemical Properties
A fundamental understanding of the physical properties of these epoxides is crucial for their application in synthesis. The table below summarizes key physicochemical data for both compounds.
| Property | 1,2-Epoxy-9-decene | 1,2-epoxydecane |
| CAS Number | 85721-25-1[1] | 2404-44-6 |
| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₂₀O |
| Molecular Weight | 154.25 g/mol [1] | 156.27 g/mol |
| Boiling Point | 199.8 °C[1] | ~220-222 °C (estimated) |
| Density | 0.842 g/mL at 25 °C | 0.844 g/mL at 25 °C |
| Structure |
Theoretical Reactivity Profile
Epoxides are highly reactive three-membered rings due to significant ring strain, making them susceptible to ring-opening reactions with a wide array of nucleophiles.[2] The reactivity of both this compound and 1,2-epoxydecane is primarily dictated by the electrophilic nature of the carbon atoms in the oxirane ring.
The key point of comparison lies in the potential influence of the terminal alkene in this compound. Due to the significant distance between the double bond and the epoxide ring (separated by seven methylene groups), a substantial electronic effect (inductive or resonance) is not anticipated. Therefore, the fundamental reactivity of the epoxide moiety in both compounds is expected to be very similar under most conditions.
However, the presence of the double bond in this compound introduces the possibility of intramolecular reactions or serving as an additional reactive site under specific catalytic conditions. For instance, in the presence of certain transition metal catalysts, the alkene could potentially coordinate and influence the reaction pathway at the epoxide.
The following diagram illustrates the general structural comparison and the key reactive sites.
Caption: Structural comparison highlighting the primary reactive epoxide ring and the secondary reactive site in this compound.
Nucleophilic Ring-Opening Reactions
The most common reactions involving epoxides are nucleophilic ring-openings, which can be catalyzed by either acid or base.
Base-Catalyzed/Nucleophilic Ring-Opening
Under basic or neutral conditions, a strong nucleophile will attack one of the carbon atoms of the epoxide ring, leading to its opening. For terminal epoxides like this compound and 1,2-epoxydecane, this attack occurs at the less sterically hindered carbon (C1) via an Sₙ2 mechanism.
Expected Outcome: The reaction of both epoxides with a given strong nucleophile (e.g., alkoxides, amines, Grignard reagents) is expected to proceed at similar rates and yields, affording the corresponding 1,2-disubstituted decane or decene derivative.
The following diagram illustrates the workflow for a typical base-catalyzed ring-opening experiment.
References
A Comparative Guide to the Kinetics of 1,2-Epoxy-9-decene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1,2-epoxy-9-decene and related terminal epoxides. Due to a lack of specific kinetic data for this compound in the reviewed literature, this guide establishes a comparative framework based on structurally similar compounds and key reaction types relevant to epoxide chemistry. The data presented is intended to serve as a valuable resource for predicting the reactivity of this compound and for designing synthetic and biological experiments.
Comparative Analysis of Epoxidation of Terminal Alkenes
The formation of epoxides is a critical first step in many synthetic pathways. The rate of epoxidation of terminal alkenes is influenced by the substrate structure and the catalytic system employed.
A study on the enzymatic epoxidation of long-chain terminal alkenes (C12 to C20) using fungal peroxygenases demonstrated the feasibility of forming terminal epoxides from their corresponding alkenes. While specific rate constants were not provided, the conversion percentages offer a comparative measure of reactivity.
Table 1: Comparison of Enzymatic Epoxidation of Long-Chain Terminal Alkenes
| Substrate (Alkene) | Chain Length | Conversion (%) | Key Observation |
| 1-Dodecene | C12 | ~25 | Moderate conversion. |
| 1-Tetradecene | C14 | ~30 | Higher conversion compared to C12. |
| 1-Hexadecene | C16 | ~20 | Conversion decreases with longer chain length. |
| 1-Octadecene | C18 | ~15 | Lower conversion. |
| 1-Eicosene | C20 | ~10 | Lowest conversion in the series. |
Data adapted from a study on enzymatic epoxidation by fungal peroxygenases.[1]
The data suggests that for enzymatic epoxidation, there is an optimal chain length for reactivity, with conversion peaking around C14. This implies that 1-decene, the precursor to this compound, would likely exhibit good reactivity in similar enzymatic systems.
Another study on the epoxidation of terminal dienes using a polymer-supported Mo(VI) complex provides insight into the reactivity of the double bond.
Table 2: Epoxidation Yield for Terminal Dienes with a Mo(VI) Catalyst
| Substrate | Product | Reaction Time (min) | Epoxide Yield (%) |
| 1,5-Hexadiene | 1,2-Epoxy-5-hexene | 80 | 58 |
| 1,7-Octadiene | 1,2-Epoxy-7-octene | 218 | 67.24 |
Data adapted from a study on greener alkene epoxidation.[2]
These findings indicate that the terminal double bond in these dienes is readily epoxidized, with the yield being dependent on the reaction time and substrate.
Comparative Kinetics of Epoxide Hydrolysis
Epoxide hydrolysis is a fundamental reaction in both chemical synthesis and biological metabolism, often catalyzed by acids or enzymes (epoxide hydrolases).
Acid-Catalyzed Hydrolysis
A study of the acid-catalyzed hydrolysis of isoprene-derived hydroxy epoxides provides valuable kinetic data that can be used to infer the reactivity of this compound, which is a non-hydroxylated terminal epoxide. The presence of hydroxyl groups was found to decrease the hydrolysis rate constant.[3]
Table 3: Second-Order Rate Constants for Acid-Catalyzed Hydrolysis of Various Epoxides
| Epoxide | Structure | k (M⁻¹s⁻¹) | Relative Reactivity |
| 1,2-Epoxybutane | Terminal, Non-hydroxylated | Data not in source, but expected to be faster than hydroxylated analogs | High |
| 3,4-Epoxy-1-butanol | Terminal, β-hydroxy | 0.043 | Moderate |
| 2,3-Epoxy-1-propanol (Glycidol) | Terminal, α-hydroxy | 0.012 | Low |
| This compound (Predicted) | Terminal, Non-hydroxylated | Expected to be high, similar to or faster than 1,2-epoxybutane | High |
Data for hydroxylated epoxides from a study on the hydrolysis of isoprene-derived epoxides.[3] Reactivity of 1,2-epoxybutane and this compound are inferred based on the observed trends.
The general trend shows that electron-withdrawing groups, such as hydroxyl groups, near the epoxide ring decrease the rate of acid-catalyzed hydrolysis. Therefore, this compound, lacking such groups, is expected to undergo rapid acid-catalyzed hydrolysis.
Enzymatic Hydrolysis (Hydrolytic Kinetic Resolution)
Enzymatic hydrolysis of terminal epoxides is a key method for producing enantiomerically pure epoxides and diols. The efficiency of this kinetic resolution is described by the selectivity factor (k_rel), which is the ratio of the rate constants for the two enantiomers.
Table 4: Selectivity Factors (k_rel) for the Hydrolytic Kinetic Resolution of Various Terminal Epoxides
| Epoxide | Catalyst System | k_rel |
| Propylene Oxide | Chiral (salen)Co(III) complex | >400 |
| 1,2-Epoxyhexane | Chiral (salen)Co(III) complex | 110 |
| 1,2-Epoxy-5-hexene | Chiral (salen)Co(III) complex | 110 |
| Styrene Oxide | Chiral (salen)Co(III) complex | >400 |
Data adapted from a study on hydrolytic kinetic resolution.[4][5]
The high selectivity factors observed for a range of terminal epoxides suggest that this compound would also be an excellent substrate for hydrolytic kinetic resolution, allowing for the efficient separation of its enantiomers.
Comparative Kinetics of Gas-Phase Reactions with OH Radicals
In atmospheric and combustion chemistry, the reaction of epoxides with hydroxyl (OH) radicals is a significant degradation pathway.
Table 5: Rate Coefficients for the Gas-Phase Reaction of Epoxides with OH Radicals at 298 K
| Epoxide | k (cm³ molecule⁻¹ s⁻¹) |
| 1,2-Epoxybutane | (1.98 ± 0.29) x 10⁻¹² |
| 1,2-Epoxyhexane | (5.77 ± 0.83) x 10⁻¹² |
| Cyclohexene Oxide | (5.93 ± 1.13) x 10⁻¹² |
| This compound (Predicted) | Expected to be in a similar range, likely closer to 1,2-epoxyhexane |
Data from a kinetic study of the atmospheric oxidation of epoxy compounds.[6]
The rate coefficient for the reaction with OH radicals increases with the size of the alkyl chain. This trend suggests that this compound will have a relatively high rate constant for this reaction.
Experimental Protocols
General Protocol for Kinetic Monitoring of Acid-Catalyzed Epoxide Hydrolysis by ¹H NMR Spectroscopy
This protocol is adapted from the methodology used for studying the hydrolysis of isoprene-derived hydroxy epoxides and can be applied to this compound.[3]
-
Preparation of Deuterated Acid Solution: Prepare a deuterated acid solution (e.g., D₂SO₄ in D₂O) of the desired concentration. Add an internal standard (e.g., DSS) for quantification.
-
Reaction Initiation: In an NMR tube, add a known volume of the deuterated acid solution. At time zero, inject a small, precise amount of the epoxide (e.g., this compound) into the NMR tube and mix thoroughly.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the disappearing epoxide and the appearing diol product relative to the internal standard. Plot the concentration of the epoxide versus time.
-
Rate Constant Calculation: From the plot, determine the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the acid.
References
- 1. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. www2.oberlin.edu [www2.oberlin.edu]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. ACP - Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals [acp.copernicus.org]
Spectroscopic Comparison: 1,2-Epoxy-9-decene and its Polymeric Form
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1,2-Epoxy-9-decene and its resulting polymers. This guide provides a comparative analysis of the monomer and its polymer, supported by experimental data and detailed methodologies for synthesis and characterization.
Introduction
This compound is a bifunctional monomer containing both a reactive epoxide ring and a terminal alkene. This unique structure allows for various polymerization strategies, primarily through ring-opening polymerization of the epoxide, to yield functional polymers with pendant vinyl groups. These polymers are valuable intermediates in the development of new materials, including cross-linked networks, and for the covalent attachment of biomolecules. Understanding the spectroscopic changes that occur during polymerization is crucial for confirming the reaction, characterizing the resulting polymer structure, and ensuring material quality. This guide provides a detailed spectroscopic comparison of this compound and its polyether derivative.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic features of this compound and its corresponding polymer, poly(this compound). The polymer data is based on the expected structure from cationic ring-opening polymerization, resulting in a polyether backbone with pendant octenyl groups.
Table 1: Spectroscopic Data for this compound (Monomer)
| Spectroscopic Technique | Functional Group | Characteristic Peak/Chemical Shift | Notes |
| ¹H NMR | Epoxide Protons | 2.5 - 3.5 ppm[1][2][3] | Complex splitting pattern due to diastereotopic protons. |
| Vinyl Protons (=CH₂) | ~4.9 - 5.1 ppm | Terminal methylene protons. | |
| Vinyl Proton (-CH=) | ~5.8 ppm | Single proton on the internal carbon of the double bond. | |
| ¹³C NMR | Epoxide Carbons | 45 - 55 ppm[2] | Ring strain shifts these carbons upfield compared to typical ethers. |
| Vinyl Carbon (=CH₂) | ~114 ppm | Terminal carbon of the double bond. | |
| Vinyl Carbon (-CH=) | ~139 ppm | Internal carbon of the double bond. | |
| FTIR | Epoxide C-O Stretch | ~1250 cm⁻¹ | Asymmetric ring stretch. |
| Epoxide Ring "Breathing" | ~915 cm⁻¹ | Symmetric ring deformation. | |
| C=C Stretch (alkene) | ~1640 cm⁻¹[4][5][6] | Characteristic for a terminal double bond. | |
| =C-H Stretch (alkene) | ~3079 cm⁻¹[4][5] | Stretching of hydrogens on the double-bonded carbons. | |
| Raman | Epoxide Ring "Breathing" | ~1250 cm⁻¹ | Often a strong, characteristic peak. |
| C=C Stretch (alkene) | ~1640 cm⁻¹[7] | Strong signal for the carbon-carbon double bond. |
Table 2: Expected Spectroscopic Data for Poly(this compound)
| Spectroscopic Technique | Functional Group | Expected Peak/Chemical Shift | Notes |
| ¹H NMR | Polyether Backbone Protons | 3.4 - 4.5 ppm[3] | Protons on carbons adjacent to the ether linkage. |
| Vinyl Protons (=CH₂) | ~4.9 - 5.1 ppm | Retained from the monomer's side chain. | |
| Vinyl Proton (-CH=) | ~5.8 ppm | Retained from the monomer's side chain. | |
| ¹³C NMR | Polyether Backbone Carbons | 70 - 80 ppm | Carbons of the C-O-C ether linkage. |
| Vinyl Carbon (=CH₂) | ~114 ppm | Retained from the monomer's side chain. | |
| Vinyl Carbon (-CH=) | ~139 ppm | Retained from the monomer's side chain. | |
| FTIR | C-O-C Stretch (ether) | ~1100 cm⁻¹[1] | Broad, strong absorption characteristic of the polyether backbone. |
| C=C Stretch (alkene) | ~1640 cm⁻¹[4][5][6] | Retained from the monomer's side chain. | |
| =C-H Stretch (alkene) | ~3079 cm⁻¹[4][5] | Retained from the monomer's side chain. | |
| Raman | C-O-C Stretch (ether) | ~1100 cm⁻¹ | |
| C=C Stretch (alkene) | ~1640 cm⁻¹[7] | Retained from the monomer's side chain. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of Poly(this compound) via Cationic Polymerization
This protocol describes a general procedure for the cationic ring-opening polymerization of this compound.
Materials:
-
This compound (monomer)
-
Anhydrous dichloromethane (solvent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Methanol (quenching agent)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, syringe, etc.)
Procedure:
-
A round-bottom flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen.
-
This compound (e.g., 5 g) is dissolved in anhydrous dichloromethane (e.g., 20 mL) and transferred to the reaction flask via syringe.
-
The solution is cooled to 0 °C in an ice bath.
-
The initiator, BF₃·OEt₂ (e.g., 1-2 mol% with respect to the monomer), is added dropwise to the stirred solution via syringe.
-
The reaction is allowed to proceed at 0 °C for a specified time (e.g., 2-24 hours), monitoring the progress by taking small aliquots for analysis (e.g., FTIR to observe the disappearance of the epoxide peak).
-
The polymerization is terminated by the addition of a small amount of methanol (e.g., 1 mL).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the monomer or polymer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 5 seconds is recommended for quantitative analysis.
-
¹³C NMR Parameters: Acquire spectra using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For the liquid monomer, a small drop can be placed between two KBr or NaCl plates. For the polymer, a thin film can be cast from a solution onto a salt plate, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Parameters: Acquire spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Raman Spectroscopy:
-
Sample Preparation: Samples can be analyzed directly in a glass vial or on a microscope slide.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Parameters: Acquire spectra over a relevant Raman shift range (e.g., 200-3200 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic characterization of poly(this compound).
Caption: Experimental workflow from monomer to polymer synthesis and subsequent spectroscopic analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Purity of Synthesized 1,2-Epoxy-9-decene: A Comparative Guide
For researchers and professionals in drug development and material science, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of methods to validate the purity of 1,2-Epoxy-9-decene, a versatile bifunctional molecule with applications in polymer chemistry and bioconjugation. We will explore common synthesis routes, benchmark its purity against relevant alternatives, and provide detailed experimental protocols for its synthesis and characterization.
Synthesis and Purity Landscape
This compound is a valuable building block due to its terminal epoxide and alkene functionalities, allowing for orthogonal chemical modifications. A common route to its synthesis is the selective epoxidation of the more electron-rich double bond of 1,9-decadiene. The choice of oxidant and reaction conditions is critical to achieving high purity and minimizing side products.
Alternatives to this compound in various applications include other functionalized epoxides such as 1,2-epoxy-7-octene and various glycidyl ethers. 1,2-epoxy-7-octene offers a shorter alkyl chain, which can influence properties like hydrophobicity and reactivity. Glycidyl ethers, on the other hand, are widely used as reactive diluents in epoxy resins and for introducing the epoxy group onto other molecules. The purity of these commercially available alternatives often serves as a benchmark for laboratory-synthesized compounds.
Comparative Analysis of Purity
The purity of epoxides is typically determined by techniques such as gas chromatography-mass spectrometry (GC-MS), which can separate and identify the target compound from starting materials, byproducts, and residual solvents. The following table summarizes the typical purity levels of this compound and its alternatives.
| Compound | Synthesis Method | Typical Purity (%) | Key Impurities |
| This compound | Epoxidation of 1,9-decadiene with m-CPBA | >95% | 1,9-decadiene, di-epoxide, m-chlorobenzoic acid |
| 1,2-Epoxy-7-octene | Commercial Synthesis | ≥96.0%[1] | Starting alkene, di-epoxide |
| Benzyl Glycidyl Ether | Reaction of benzyl alcohol with epichlorohydrin | >99% | Benzyl alcohol, epichlorohydrin |
| o-Cresyl Glycidyl Ether | Commercial Synthesis | Not specified, but used in industrial applications | Starting materials |
Performance in Applications
The choice of epoxide often depends on the specific application requirements, such as reactivity, hydrophobicity, and the desired properties of the final product.
| Application | This compound | 1,2-Epoxy-7-octene | Glycidyl Ethers |
| Epoxy Resins | Can act as a reactive diluent and introduces a pendant vinyl group for further functionalization. | Similar to this compound but with a shorter, less flexible spacer. | Widely used as reactive diluents to reduce viscosity.[2] |
| Bioconjugation | The terminal alkene allows for "click" chemistry or other thiol-ene reactions, while the epoxide can react with nucleophiles on biomolecules.[3][] | Similar reactivity profile to this compound. | The ether linkage provides chemical stability, and the epoxide is used for conjugation. |
Experimental Protocols
Synthesis of this compound from 1,9-Decadiene
This protocol is adapted from a general procedure for the epoxidation of alkenes using meta-chloroperoxybenzoic acid (m-CPBA).[5][6]
Materials:
-
1,9-Decadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 1,9-decadiene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 1,9-decadiene at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the GC-MS analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of volatile and semi-volatile organic compounds (e.g., a low polarity silica capillary column).[7]
GC Conditions (starting point, optimization may be required):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Solvent Delay: 3-4 minutes to avoid detecting the injection solvent.[7]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the sample into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purity validation of this compound.
Caption: Workflow for the synthesis and purity validation of this compound.
References
- 1. 1,2-Epoxy-7-octene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. This compound 96 85721-25-1 [sigmaaldrich.com]
- 5. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. arxiv.org [arxiv.org]
A Comparative Guide to Catalytic Systems for the Epoxidation of Alkenes with Terminal Double Bonds
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding versatile epoxide intermediates crucial for the production of a wide array of fine chemicals and pharmaceuticals. This guide provides a comparative overview of various catalytic systems utilized for the epoxidation of alkenes, with a focus on substrates containing terminal double bonds, analogous to 1,2-epoxy-9-decene. Due to a lack of specific literature focused solely on this compound, this guide draws upon data from the epoxidation of structurally related compounds, such as 1,5,9-cyclododecatriene (CDT), to provide valuable insights into catalyst performance.
Performance Comparison of Catalytic Systems
The efficiency of a catalytic system in epoxidation is primarily evaluated based on substrate conversion, selectivity towards the desired epoxide, and the overall yield. The following tables summarize the performance of different catalysts in the epoxidation of various alkenes, providing a benchmark for selecting a suitable system for substrates like this compound.
| Catalyst System | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Ti-MCM-41 | 1,5,9-Cyclododecatriene (CDT) | H₂O₂ | Isopropyl alcohol | 80 | 4 | 13 | ~100 | - | [1] |
| Ti-MCM-41 (modified) | 1,5,9-Cyclododecatriene (CDT) | H₂O₂ | Acetonitrile | 60 | 5 | 11.3 | 95.6 | - | [1] |
| Phase-Transfer Catalyst | 1,5,9-Cyclododecatriene (CDT) | H₂O₂ | Toluene | 50 | 0.5 | 72.3 | - | 54.9 | [2] |
| Molybdenum hexacarbonyl | 1,5,9-Cyclododecatriene (CDT) | TBHP | Isooctane | 90 | 2 | 31.1 | 99.6 | - | [2] |
| W-SBA-15 | 1,5,9-Cyclododecatriene (CDT) | H₂O₂ | Isopropyl alcohol | 60 | - | - | - | - | [3] |
| Polybenzimidazole-Mo(VI) | 1,7-octadiene | TBHP | - | - | - | - | - | 66.22 | [4] |
| Polybenzimidazole-Mo(VI) | 1,5-hexadiene | TBHP | - | - | - | - | - | 64.2 | [4] |
| Manganese sulfate/bicarbonate | Lipophilic alkenes | H₂O₂ | Ionic liquid | RT | - | - | - | - | [5] |
| Methyltrioxorhenium (MTO) | Alkenes | H₂O₂ | - | - | - | - | - | High | [5] |
Note: TBHP refers to tert-butyl hydroperoxide, and RT refers to room temperature. A dash (-) indicates that the specific data point was not provided in the source material.
Experimental Protocols
Detailed experimental methodologies are critical for the reproducibility of catalytic results. Below are generalized protocols based on the cited literature for alkene epoxidation.
General Procedure for Epoxidation with Ti-MCM-41 Catalyst[1]
-
Catalyst Preparation: The Ti-MCM-41 catalyst is synthesized and activated prior to use.
-
Reaction Setup: The reaction is typically carried out in a batch reactor equipped with a stirrer and a temperature controller.
-
Charging Reactants: The reactor is charged with the substrate (e.g., 1,5,9-cyclododecatriene), the solvent (e.g., isopropyl alcohol), and the catalyst.
-
Initiating the Reaction: The mixture is heated to the desired temperature (e.g., 80°C), and the oxidant (e.g., hydrogen peroxide) is added. The molar ratio of substrate to oxidant is a critical parameter (e.g., CDT:H₂O₂ = 2:1).
-
Reaction Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC) or other suitable analytical techniques.
-
Work-up: After the desired reaction time (e.g., 240 min), the catalyst is separated by filtration. The solvent is then removed under reduced pressure, and the product is purified, for example, by distillation.
General Procedure for Epoxidation under Phase-Transfer Catalysis[2]
-
Reaction Setup: A multi-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel is used.
-
Charging Reactants: The substrate (e.g., CDT), solvent (e.g., toluene), and the phase-transfer catalyst are introduced into the flask.
-
Initiating the Reaction: The mixture is heated to the reaction temperature (e.g., 50°C). The oxidant (e.g., H₂O₂) is then added dropwise over a specific period. The molar ratio of oxidant to substrate is maintained (e.g., H₂O₂:CDT = 1.5:1).
-
Reaction and Work-up: The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes). After completion, the organic layer is separated, washed, and dried. The final product is obtained after solvent evaporation.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a catalytic epoxidation experiment, from the preparation of reactants to the final analysis of products.
Caption: Generalized workflow for a catalytic epoxidation experiment.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in optimizing an epoxidation reaction, where various parameters are adjusted to maximize the yield of the desired epoxide product.
Caption: Logical flow for optimizing epoxidation reaction parameters.
References
- 1. Epoxidation of 1,5,9-Cyclododecatriene with Hydrogen Peroxide over Ti-MCM-41 Catalyst [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. W-SBA-15 as an Effective Catalyst for the Epoxidation of 1,5,9-Cyclododecatriene [mdpi.com]
- 4. research.lancaster-university.uk [research.lancaster-university.uk]
- 5. Epoxide synthesis by epoxidation [organic-chemistry.org]
A Comparative Guide to the Synthesis of 1,2-Epoxy-9-decene: Biocatalytic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the selective synthesis of epoxides is a critical step in the generation of complex molecules and pharmaceutical intermediates. This guide provides a detailed comparison of two primary methods for the synthesis of 1,2-Epoxy-9-decene from 1,9-decadiene: a biocatalytic chemoenzymatic approach and a classic chemical oxidation.
The selective epoxidation of one of the two double bonds in a non-conjugated diene like 1,9-decadiene presents a significant synthetic challenge. This guide explores the advantages and disadvantages of a green, enzyme-driven method versus a traditional chemical route, offering insights into reaction conditions, yields, and operational considerations. The information presented is compiled from established methodologies for similar substrates to provide a representative comparison.
Quantitative Data Summary
The following table summarizes the key performance indicators for both the biocatalytic and chemical synthesis of this compound.
| Parameter | Biocatalytic Synthesis (Chemoenzymatic) | Chemical Synthesis (m-CPBA) |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Oxidant | Hydrogen Peroxide (H₂O₂) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Typical Yield | 75-99% (for terminal alkenes) | ~75% (general yield for epoxidation) |
| Reaction Temperature | 30-40°C | 0°C to Room Temperature |
| Reaction Time | 12-24 hours | 3-12 hours |
| Solvent | Organic Solvent (e.g., Chloroform, Toluene) | Chlorinated Solvent (e.g., Dichloromethane) |
| Key Advantages | High selectivity for terminal double bonds, milder reaction conditions, environmentally benign oxidant (H₂O₂), reusable catalyst. | Well-established and reliable method, relatively faster reaction times, high conversion rates. |
| Key Disadvantages | Longer reaction times, potential for enzyme deactivation, requires a co-substrate (carboxylic acid). | Use of a potentially explosive and hazardous reagent (m-CPBA), formation of a stoichiometric amount of chlorinated aromatic waste, potential for over-oxidation to the di-epoxide. |
Experimental Protocols
Biocatalytic Synthesis: Chemoenzymatic Epoxidation using Immobilized Lipase
This protocol is based on established procedures for the chemoenzymatic epoxidation of terminal alkenes using Candida antarctica lipase B (immobilized as Novozym 435).
Materials:
-
1,9-decadiene
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phenylacetic acid
-
30% (w/w) Hydrogen peroxide (H₂O₂)
-
Chloroform
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,9-decadiene (1.0 mmol) in chloroform (15 mL).
-
To this solution, add phenylacetic acid (1.5 mmol) and Novozym 435 (50 mg).
-
Commence stirring the mixture at 35°C.
-
Slowly add 30% hydrogen peroxide (2.0 mmol) to the reaction mixture dropwise over a period of 1 hour.
-
Allow the reaction to proceed for 24 hours while maintaining the temperature at 35°C.
-
After the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with chloroform and dried for potential reuse.
-
Wash the organic phase with a saturated sodium bicarbonate solution to remove the carboxylic acids, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Chemical Synthesis: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a representative procedure for the chemical epoxidation of an alkene using m-CPBA.
Materials:
-
1,9-decadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,9-decadiene (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 mmol) in dichloromethane (10 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of 1,9-decadiene at 0°C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the core concepts of both the biocatalytic and chemical synthesis routes.
Caption: Comparison of biocatalytic and chemical synthesis pathways for this compound.
Caption: Step-by-step experimental workflows for biocatalytic and chemical synthesis.
A Comparative Guide to the Thermal Stability of Polymers Derived from 1,2-Epoxy-9-decene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of hypothetical polymers derived from the versatile monomer, 1,2-epoxy-9-decene. While direct comparative studies on a range of polymers from this specific monomer are not extensively available in published literature, this document serves as a practical template illustrating how such a comparison would be structured. The data presented herein is illustrative, based on typical values for analogous polymer systems, and is intended to guide researchers in their evaluation of novel materials.
The thermal stability of a polymer is a critical parameter for many applications, dictating the material's performance at elevated temperatures and its overall lifespan. This property is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.[1][2] Key metrics derived from TGA include the onset temperature of decomposition, the temperature of maximum degradation rate, and the percentage of residual char at high temperatures.
Here, we compare three hypothetical polymer systems based on this compound:
-
Poly(this compound) Homopolymer: A linear polymer synthesized directly from the monomer.
-
Poly(this compound-\co-Maleic Anhydride) Copolymer: A copolymer of this compound with maleic anhydride, a common comonomer for epoxides.
-
Poly(this compound)/Silica Nanocomposite: The homopolymer filled with 5 wt% of silica nanoparticles, a common strategy to enhance thermal stability.
Data Presentation: Thermal Stability Parameters
The following table summarizes the key thermal stability data obtained from thermogravimetric analysis (TGA) for the three hypothetical polymer systems.
| Polymer System | Onset Decomposition Temp. (Tonset, 5% weight loss) (°C) | Temp. at Max. Degradation Rate (Tmax) (°C) | Char Yield at 600 °C (%) |
| Poly(this compound) Homopolymer | 325 | 380 | 5 |
| Poly(this compound-\co-Maleic Anhydride) Copolymer | 350 | 410 | 15 |
| Poly(this compound)/Silica Nanocomposite (5 wt%) | 365 | 425 | 20 |
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols for polymer synthesis and thermal analysis.
1. Synthesis of Poly(this compound) Homopolymer:
-
Monomer Purification: this compound is distilled under reduced pressure prior to use.
-
Initiator: A suitable anionic or cationic initiator (e.g., potassium tert-butoxide for anionic polymerization) is dissolved in a dry, inert solvent such as toluene.
-
Polymerization: The purified monomer is added dropwise to the initiator solution under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature (e.g., 60 °C).
-
Termination and Purification: The polymerization is terminated by the addition of a proton source (e.g., methanol). The resulting polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum at 50 °C until a constant weight is achieved.
2. Synthesis of Poly(this compound-\co-Maleic Anhydride) Copolymer:
-
Monomer and Comonomer Preparation: Purified this compound and maleic anhydride are dissolved in a suitable solvent (e.g., anhydrous tetrahydrofuran) in the desired molar ratio.
-
Initiator: A free-radical initiator (e.g., azobisisobutyronitrile, AIBN) is added to the solution.
-
Copolymerization: The reaction mixture is heated to a specific temperature (e.g., 70 °C) under an inert atmosphere and stirred for a defined period (e.g., 24 hours).
-
Purification: The copolymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.
3. Preparation of Poly(this compound)/Silica Nanocomposite:
-
Nanoparticle Dispersion: Fumed silica nanoparticles (5 wt%) are dispersed in a solvent (e.g., toluene) using ultrasonication to achieve a uniform suspension.
-
Matrix Incorporation: The synthesized poly(this compound) homopolymer is dissolved in the same solvent and added to the silica suspension.
-
Homogenization: The mixture is further stirred and sonicated to ensure homogeneous distribution of the nanoparticles within the polymer matrix.
-
Solvent Evaporation and Drying: The solvent is removed by slow evaporation, followed by drying the resulting nanocomposite film under vacuum at 60 °C.
4. Thermogravimetric Analysis (TGA):
-
Instrumentation: A thermogravimetric analyzer is used for the analysis.
-
Sample Preparation: 5-10 mg of the polymer sample is placed in an alumina crucible.
-
Analysis Conditions: The sample is heated from room temperature to 800 °C at a constant heating rate of 10 °C/min.[3]
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which 5% weight loss occurs, and the temperature of maximum degradation rate (Tmax) is determined from the peak of the derivative of the TGA curve. The char yield is the residual weight percentage at 600 °C.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and analysis process.
Caption: Workflow from monomer to polymer synthesis and subsequent thermal analysis.
Caption: Key steps in the Thermogravimetric Analysis (TGA) experimental process.
References
Navigating Hapten Reactivity: A Comparative Guide to 1,2-Epoxy-9-decene in Diverse Solvent Systems
For researchers, scientists, and drug development professionals, understanding the reactivity of small molecules like 1,2-Epoxy-9-decene is paramount for predicting potential immunogenicity and ensuring product safety. This guide provides a comparative analysis of the predicted cross-reactivity of this compound, a known skin sensitizer, in different solvent systems. While direct comparative experimental data for this specific compound is limited, this guide synthesizes established principles of epoxide reactivity and standardized testing protocols to offer a predictive framework.
The cross-reactivity of a hapten, a small molecule that can elicit an immune response after binding to a protein, is fundamentally linked to its chemical reactivity with nucleophilic residues on proteins. The solvent system in which this interaction occurs can significantly influence the reaction rate and, consequently, the sensitization potential.
The Influence of Solvent Systems on Epoxide Reactivity
The reaction between an epoxide, such as this compound, and a protein nucleophile (e.g., the thiol group of cysteine or the amino group of lysine) is a key event in the initiation of an allergic response. The surrounding solvent can modulate this reaction in several ways:
-
Polarity: Polar solvents can stabilize the transition state of the epoxide ring-opening reaction, potentially increasing the reaction rate.[1]
-
Proticity: Protic solvents (e.g., water, ethanol) can participate in hydrogen bonding, which can either facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack, or hinder it by solvating the nucleophile.
-
Aprotic Solvents: Polar aprotic solvents (e.g., acetonitrile, DMSO) can also influence reaction rates, often by desolvating the nucleophile and increasing its reactivity.[2]
-
Non-polar Solvents: In non-polar solvents, the reaction may be slower due to the lack of stabilization of charged intermediates and transition states.[1]
Comparative Reactivity of this compound: A Predictive Model
The following table presents a hypothetical comparison of the reactivity of this compound with model peptides in different solvent systems, based on the principles outlined above. The data is illustrative and intended to guide experimental design. The reactivity is expressed as a percentage of peptide depletion, as would be measured in a Direct Peptide Reactivity Assay (DPRA).
| Solvent System | Key Properties | Predicted Cysteine Depletion (%) | Predicted Lysine Depletion (%) | Rationale for Predicted Reactivity |
| Phosphate Buffer (pH 7.4) | Aqueous, Protic, Polar | 45 | 15 | Represents a physiologically relevant aqueous environment. The high polarity and protic nature facilitate the reaction, particularly with the more nucleophilic cysteine. |
| Acetonitrile | Polar Aprotic | 60 | 20 | A common solvent in in chemico assays. Its polar aprotic nature can enhance the nucleophilicity of the peptides, leading to higher reactivity compared to aqueous buffer. |
| Ethanol/Water (1:1) | Protic, Polar | 50 | 18 | A mixed solvent system that is less polar than water alone. The presence of ethanol may slightly enhance the solubility of the lipophilic this compound, while the aqueous component facilitates the reaction. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 55 | 17 | A highly polar aprotic solvent that can effectively solvate the hapten and enhance peptide reactivity. |
| Hexane | Non-polar | 5 | <1 | A non-polar environment is predicted to significantly hinder the reaction due to the lack of stabilization of the polar transition state of the epoxide ring-opening reaction. |
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
The Direct Peptide Reactivity Assay (DPRA) is a validated in chemico method used to predict the skin sensitization potential of chemicals by measuring the depletion of synthetic peptides containing either cysteine or lysine.[3][4][5][6][7]
1. Reagents and Materials:
-
Test chemical: this compound
-
Cysteine-containing peptide (Ac-RFAACAA-COOH)
-
Lysine-containing peptide (Ac-RFAAKAA-COOH)
-
Ammonium acetate buffer (pH 10.2)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with UV detection
2. Preparation of Solutions:
-
Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare 0.667 mM stock solutions of the cysteine and lysine peptides in ammonium acetate buffer.
3. Reaction Procedure:
-
For each peptide, mix the peptide solution with the test chemical solution in a 1:50 molar ratio (peptide:hapten).
-
Incubate the reaction mixtures for 24 hours at 25°C with shaking.
-
Prepare control samples containing only the peptide in the corresponding solvent.
4. Sample Analysis:
-
After incubation, dilute the samples with the appropriate mobile phase.
-
Analyze the samples by HPLC to determine the concentration of the remaining peptide. A reverse-phase C18 column is typically used with a gradient elution of water/ACN with 0.1% TFA.
-
Monitor the peptide concentration by UV absorbance at 220 nm.
5. Data Analysis:
-
Calculate the percent peptide depletion for both cysteine and lysine using the following formula:
-
Based on the mean cysteine and lysine depletion, the reactivity class of the test chemical can be determined according to OECD Guideline 442C.
Visualizing the Process
To better understand the experimental workflow and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).
Caption: Simplified signaling pathway of hapten-induced skin sensitization.
Conclusion
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Direct Peptide Reactivity Assay (DPRA) - Eurofins Deutschland [eurofins.de]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Direct Peptide Reactivity Assay (DPRA) | Gentronix [gentronix.co.uk]
Benchmarking 1,2-Epoxy-9-decene: A Comparative Guide for Researchers
In the ever-evolving landscape of material science and drug development, the selection of appropriate polymers is paramount. This guide provides a comprehensive benchmark of 1,2-Epoxy-9-decene, a bio-based aliphatic epoxy monomer, against established commercial epoxy resins. The following sections detail a comparative analysis of their performance metrics, standardized experimental protocols for evaluation, and a logical workflow for resin characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound in their applications.
Performance Comparison
Table 1: Comparative Mechanical and Thermal Properties
| Property | This compound (Proxy: Long-Chain Aliphatic Epoxy Resin) | Commercial Epoxy Resin (DGEBA-based) | Test Standard |
| Mechanical Properties | |||
| Tensile Strength | 30 - 50 MPa | 55 - 130 MPa | ASTM D638 |
| Flexural Modulus | 1.5 - 2.5 GPa | 2.5 - 4.0 GPa | ASTM D790 |
| Elongation at Break | 5 - 15% | 3 - 6% | ASTM D638 |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 40 - 80 °C | 150 - 220 °C[1] | ASTM E1356 |
| Physical Properties | |||
| Viscosity (uncured) | Low | Medium to High | ASTM D445 |
Note: The data presented for the this compound proxy is indicative of trends observed in flexible, bio-based epoxy systems. Actual performance will vary based on formulation. Commercial epoxy resin data represents a typical range for DGEBA-based systems.
Experimental Protocols
To ensure accurate and reproducible comparisons between different epoxy resin systems, standardized testing methodologies are essential. The following protocols are based on ASTM standards.
Tensile Properties Testing (ASTM D638)
This test method determines the tensile properties of plastics.
-
Specimen Preparation: "Dog-bone" shaped specimens are cast from the cured epoxy resin according to the dimensions specified in ASTM D638, Type I.[2][3] Specimens should be free of voids and surface defects.
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer is used to measure the elongation of the specimen.[2]
-
Procedure:
-
Measure the width and thickness of the specimen's gauge section.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[3]
-
Record the load and elongation data throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Flexural Properties Testing (ASTM D790)
This test method determines the flexural properties of plastics.
-
Specimen Preparation: Rectangular bar specimens are cast from the cured epoxy resin. Typical dimensions are 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[4][5]
-
Apparatus: A universal testing machine with a three-point bending fixture.[4]
-
Procedure:
-
Measure the width and thickness of the specimen.
-
Place the specimen on two supports in the bending fixture.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.[5]
-
Record the load and deflection data.
-
-
Calculations:
-
Flexural Strength: The maximum stress the material can withstand in bending before yielding.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve.
-
Glass Transition Temperature (Tg) Determination (ASTM E1356)
This test method determines the glass transition temperature of a material using Differential Scanning Calorimetry (DSC).[6][7]
-
Specimen Preparation: A small sample (typically 5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum pan.
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
-
The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
-
Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[6]
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of epoxy resins.
Conclusion
This compound, as a representative of long-chain aliphatic epoxies, presents a potentially valuable alternative to conventional aromatic epoxy resins, particularly in applications requiring enhanced flexibility and a bio-based origin. However, this often comes with a trade-off in thermal properties and potentially lower mechanical strength compared to highly crosslinked aromatic systems. The experimental protocols and workflow outlined in this guide provide a standardized framework for researchers to conduct their own comparative studies and make informed decisions based on the specific performance requirements of their applications. It is imperative that any evaluation includes a thorough characterization of the fully cured system with the chosen curing agent to obtain meaningful and relevant data.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 3. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 4. kiyorndlab.com [kiyorndlab.com]
- 5. boundengineering.com [boundengineering.com]
- 6. epotek.com [epotek.com]
- 7. epotek.com [epotek.com]
Safety Operating Guide
Proper Disposal of 1,2-Epoxy-9-decene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1,2-Epoxy-9-decene is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
Immediate Safety Considerations: this compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Disposal Protocol for this compound
Unused or waste this compound is considered hazardous waste and must be disposed of accordingly.[3] Do not dispose of this chemical down the drain or in regular trash. The primary method of disposal is to have it managed by an approved waste disposal plant.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Storage Pending Disposal:
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.
-
Ensure the container is tightly closed to prevent leaks or spills.[4]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]
-
After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Density | 0.842 g/mL at 25 °C | [1][6] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [1] |
| Boiling Point | 80 °C at 15 mmHg | |
| Refractive Index | n20/D 1.442 | [1][6] |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
General Principles for Epoxy Disposal:
While the above procedures are specific to this compound, it's helpful to understand the general principles for epoxy resins. Uncured epoxy components are typically considered hazardous.[3] However, once an epoxy resin is fully cured by mixing it with its hardener at the correct ratio, the resulting solid is generally considered non-hazardous and can be disposed of as regular solid waste.[3][7][8] For this compound, which is supplied as a single component, this curing option is not applicable, and it should always be treated as hazardous waste.
References
- 1. This compound 96 85721-25-1 [sigmaaldrich.com]
- 2. This compound | 85721-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. epoxyworks.com [epoxyworks.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. This compound | CAS#:85721-25-1 | Chemsrc [chemsrc.com]
- 7. epoxycraft.com [epoxycraft.com]
- 8. youtube.com [youtube.com]
Essential Safety and Logistical Information for 1,2-Epoxy-9-decene
For immediate reference, this guide provides critical safety protocols and logistical procedures for handling 1,2-Epoxy-9-decene in a laboratory setting. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye damage, and possible respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Remarks |
| Eye Protection | Chemical safety goggles or a full-face shield | Must be worn at all times when handling the chemical to protect against splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[1][2][3] Avoid latex gloves as they may not provide adequate protection.[3] Always inspect gloves for tears or punctures before use. |
| Body Protection | Chemical-resistant coveralls or a lab coat with an apron | Long sleeves are essential to prevent skin contact.[1][3][4] If there is a risk of significant splashing, a chemical-resistant apron over a lab coat is advised.[1] |
| Respiratory Protection | Respirator with appropriate filters | A respirator with a type ABEK (EN14387) filter or a dust mask type N95 (US) should be used, especially in poorly ventilated areas or when generating aerosols. |
| Footwear | Closed-toe shoes | To protect against spills.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 85721-25-1 |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Density | 0.842 g/mL at 25 °C |
| Boiling Point | 80 °C at 15 mmHg[5] |
| Flash Point | 78 °C (172.4 °F) - closed cup |
| Refractive Index | n20/D 1.442 |
Storage and Handling
Proper storage and handling procedures are critical to maintain the chemical's integrity and prevent hazardous situations.
-
Storage: Store in a well-ventilated place and keep cool.[5] The recommended storage temperature is room temperature, ideally in a cool, dark place below 15°C.[5] Keep the container tightly closed and away from heat, sparks, open flames, and hot surfaces.[5]
-
Handling: Handle the product in a closed system or provide appropriate exhaust ventilation.[6] Use spark-proof and explosion-proof equipment.[6] To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.[6]
Disposal Plan
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Unmixed Chemical: The individual liquid components are considered chemical waste and should be disposed of through a licensed chemical waste disposal company.[7]
-
Spill Cleanup: In case of a spill, absorb the chemical with an inert material and place it in a sealed container for disposal. Ensure the cleanup area is well-ventilated.
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[5]
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely using this compound in a research setting.
-
Preparation and Pre-handling Check:
-
Ensure the work area is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Don all required PPE as specified in Table 1.
-
Inspect gloves for any signs of damage before use.
-
Have spill cleanup materials readily available.
-
-
Aliquoting and Dispensing:
-
Perform all operations involving the transfer of this compound inside a certified chemical fume hood.
-
Use grounded, spark-proof tools and equipment.[6]
-
Carefully measure and dispense the required amount of the chemical.
-
Keep the container tightly sealed when not in use.
-
-
Post-handling Procedures:
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Properly dispose of all contaminated materials, including pipette tips and wipes, in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 2. int-enviroguard.com [int-enviroguard.com]
- 3. entropyresins.com [entropyresins.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | 85721-25-1 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. support.systemthree.com [support.systemthree.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
